Ieico-2F

Catalog No.
S3538001
CAS No.
2055812-53-6
M.F
C114H118N4O4S4
M. Wt
1736.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ieico-2F

CAS Number

2055812-53-6

Product Name

Ieico-2F

IUPAC Name

2-[(2Z)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Molecular Formula

C114H118N4O4S4

Molecular Weight

1736.4 g/mol

InChI

InChI=1S/C114H118N4O4S4/c1-9-17-23-27-37-77-45-53-83(54-46-77)113(84-55-47-78(48-56-84)38-28-24-18-10-2)97-65-94-98(66-93(97)109-99(113)67-103(125-109)111-101(121-73-75(15-7)35-21-13-5)63-87(123-111)61-95-105(81(69-115)70-116)89-41-31-33-43-91(89)107(95)119)114(85-57-49-79(50-58-85)39-29-25-19-11-3,86-59-51-80(52-60-86)40-30-26-20-12-4)100-68-104(126-110(94)100)112-102(122-74-76(16-8)36-22-14-6)64-88(124-112)62-96-106(82(71-117)72-118)90-42-32-34-44-92(90)108(96)120/h31-34,41-68,75-76H,9-30,35-40,73-74H2,1-8H3/b95-61-,96-62-

InChI Key

MLLSAVAQBWNXIZ-MKHYCCTASA-N

SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=C(C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)OCC(CC)CCCC)C(C9=C4SC(=C9)C1=C(C=C(S1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)OCC(CC)CCCC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Experimental Determination of Energy Levels

Author: Smolecule Technical Support Team. Date: February 2026

For organic semiconductors like IEICO-2F, the energies of the frontier molecular orbitals (HOMO and LUMO) are most commonly and practically determined through electrochemical methods, with UV-Vis spectroscopy used to find the energy gap [1].

The table below summarizes the core experimental techniques:

Method What It Measures How to Obtain HOMO/LUMO

| Cyclic Voltammetry (CV) [1] | Oxidation onset potential ((E_{ox})) and reduction onset potential ((E_{red})) | ( HOMO \approx -e(E_{ox} + 4.8) ) eV ( LUMO \approx -e(E_{red} + 4.8) ) eV (vs. vacuum) | | UV-Vis Spectroscopy [1] | Absorption onset wavelength ((\lambda_{onset})) | HOMO-LUMO Gap ( \approx \frac{1240}{\lambda_{onset}} ) eV (LUMO = HOMO + Gap) |

The following diagram illustrates the typical workflow for experimentally determining these energy levels, starting from material preparation to final calculation.

Start Material Preparation (Pure film or solution) A Cyclic Voltammetry (CV) Start->A Sample for Electrochemistry B UV-Vis Spectroscopy Start->B Sample for Optics C Data Processing A->C Onset Potentials (E_ox, E_red) B->C Absorption Onset (λ_onset) D Energy Level Calculation C->D Processed Values HOMO HOMO D->HOMO HOMO Energy (eV) LUMO LUMO D->LUMO LUMO Energy (eV) GAP GAP D->GAP HOMO-LUMO Gap (eV)

Experimental workflow for determining HOMO and LUMO energy levels.

Computational Protocols

Quantum chemical calculations provide a complementary approach to predict molecular energy levels. Density Functional Theory (DFT) is the most widely used method for this purpose [1] [2].

A typical computational protocol involves:

  • Molecular Structure Input: Drawing the 3D molecular structure of the compound using software like GaussView or ChemBioDraw [2].
  • Geometry Optimization: Optimizing the molecular structure to its lowest energy conformation using a chosen DFT method (e.g., B3LYP or B3PW91) and a basis set (e.g., 6-311G(d,p)) [2].
  • Energy Calculation: Using the optimized geometry to perform a single-point energy calculation, which outputs the energies of the molecular orbitals, including the HOMO and LUMO [2].

How to Locate the Specific Data

To find the specific numerical data for this compound, I suggest you:

  • Search Specialized Literature Databases: Use platforms like SciFinder, Reaxys, or Web of Science to perform a targeted search for "this compound" or its full chemical name. These databases are more comprehensive for chemical data than general web searches.
  • Examine Key Research Articles: Look for the foundational research papers that first synthesized and characterized this compound. The experimental details and results are typically found in the supporting information of these articles.
  • Consult Material Datasheets: Companies that supply organic electronic materials often provide detailed datasheets with HOMO/LUMO levels for their products.

References

IEICO-2F band gap and absorption spectrum

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The following table consolidates the key electronic and optical properties of IEICO-2F and its relative, IEICO, as reported in the literature.

Property This compound (Mixture of 4F/5F isomers) IEICO Measurement Context & Notes
Optical Band Gap (Eg) 1.34 eV [1] 1.34 eV [1] Solid-state film; also described as a "low-bandgap" or "narrow-bandgap" acceptor [2] [3] [4].
HOMO Energy Level -5.32 eV [1] -5.32 eV [1] Determined for the IEICO core structure.
LUMO Energy Level -3.95 eV [1] -3.95 eV [1] Determined for the IEICO core structure.
Molar Extinction Coefficient "Enlarged" compared to other fluorinated analogues [3] High-performance absorber [2] Qualitative comparison indicates fluorination position boosts absorption strength [3].
Power Conversion Efficiency (PCE) 12.86% [3] ~11% (in single-junction cells) [1] In polymer solar cells with polymer donor J52 [3].

Experimental Protocols

Researchers use several key methodologies to characterize the band gap and absorption properties of NFAs like this compound.

  • Absorption Spectroscopy and Band Gap Fitting The optical band gap is determined from the absorption spectrum of a thin solid film. The Tauc model is commonly applied, which relates the absorption coefficient (α) to the photon energy (hν) for direct band gap semiconductors [5]. The method involves:

    • Data Collection: Measure the UV-Vis-NIR absorbance spectrum of the this compound thin film.
    • Plot Generation: Plot (αhν)² versus the photon energy (hν).
    • Linear Extrapolation: The optical band gap (Eg) is obtained by extrapolating the linear region of the plot to the x-axis, where (αhν)² = 0 [5]. This method is particularly useful for nanostructured films where defining a true optical gap can be challenging.
  • Electrochemical Characterization for HOMO/LUMO The HOMO and LUMO energy levels, crucial for understanding the electronic structure, are often determined using cyclic voltammetry (CV) [4]. The process involves:

    • Measurement: The oxidation and reduction potentials of the material are measured relative to a reference electrode.
    • Calculation: The HOMO energy level is calculated from the onset of the oxidation potential, while the LUMO is typically derived from the HOMO level and the optically determined band gap (ELUMO ≈ EHOMO + Eg) [4].
  • Molecular Design and Synthesis this compound is part of a systematic study on main-chain twisted small molecules. Its synthesis involves introducing a fluorine atom at specific positions (4- and 5-) on the INCN end-capping group. This fine-tuning of the molecular structure results in a higher dipole moment, enhanced molar extinction coefficient, and more balanced charge transport compared to its analogues, leading to superior device performance [3].

Molecular Structure & Property Relationships

The following diagram illustrates the logical relationship between the molecular engineering of this compound and its resulting properties.

G Start IEICO Molecular Core Modification Specific Fluorination (4- and 5- positions) Start->Modification P1 Higher Dipole Moment Modification->P1 P2 Enhanced Planarity/ Linearity Modification->P2 P3 Increased Crystallinity Modification->P3 Effect2 Enlarged Molar Extinction Coefficient P1->Effect2 Effect1 Bathochromic Shift (Red-shifted Absorption) P2->Effect1 P2->Effect2 Polarizability Effect3 Balanced Charge Mobilities P3->Effect3 Effect4 Suppressed Charge Recombination P3->Effect4 Outcome High PCE (12.86%) Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Research Context and Application

  • Role in Organic Photovoltaics (OPVs): this compound belongs to a class of high-performance non-fullerene acceptors (NFAs). Its narrow bandgap and complementary absorption spectrum to medium-bandgap polymer donors make it an excellent candidate for creating high-efficiency tandem solar cells, where it can efficiently harvest the near-infrared part of the solar spectrum [1] [2].
  • Structure-Absorption Relationships: The high absorption strength of this compound and other high-performance NFAs like Y6 is strongly correlated with key molecular features, including a planar, linear, and fully conjugated molecular backbone and the presence of highly polarizable heteroatoms [2]. The specific position of fluorination on the molecule fine-tunes these properties [3].

References

Core Chemical Properties & Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Property Specification
Chemical Formula C₁₁₄H₁₁₄F₄N₄O₄S₄ [1]
Molecular Weight 1808.40 g/mol [1]
Chemical Structure A-D-A (Acceptor-Donor-Acceptor) with an indacenodithiophene (IDT) core and IC-2F end groups [1]
HOMO Level -5.44 eV [1]
LUMO Level -4.19 eV [1]
Optical Bandgap Low bandgap (NIR absorption) [1]
Purity >99% [1]

Performance & Characteristics

Characteristic Description / Value
Primary Application Organic solar cells (OSCs), especially ternary & inverted; panchromatic organic photodetectors (OPDs) [1]
Absorption Peak (λ_max) ~865 nm (in film), significantly red-shifted compared to ITIC [1]
Solubility Chloroform, Chlorobenzene [1]
Key Advantage Enhances light harvesting in the NIR region, enabling high short-circuit current (JSC) [2] [1]

Device Performance Data

The following table summarizes performance data for a specific high-efficiency ternary organic solar cell incorporating IEICO-4F [1].

Parameter Value
Device Structure ITO / ZnO / PTB7-Th:BIT-4F-T:IEICO-4F / MoOₓ / Ag [1]
Power Conversion Efficiency (PCE) 14.0% [1]
Open-Circuit Voltage (VOC) 0.723 V [1]
Short-Circuit Current Density (JSC) 27.30 mA cm⁻² [1]
Fill Factor (FF) 70.9% [1]

Experimental Protocol Overview

While a full experimental protocol is complex, the core methodology for using IEICO-4F in a ternary organic solar cell can be summarized in the workflow below.

Start Device Substrate Preparation (ITO/ZnO) A1 Active Layer Solution Preparation Start->A1 A2 Spin-coating Active Layer A1->A2 A3 Thermal Annealing A2->A3 End Electrode Deposition (MoOx/Ag) A3->End B1 Donor & Acceptor Weighing B2 Solvent Mixing & Stirring B1->B2 Ternary Blend B2->A1 Ternary Blend

Key Steps Explained:

  • Active Layer Formulation: The active layer is a ternary blend of polymer donor PTB7-Th, small-molecule donor BIT-4F-T, and non-fullerene acceptor IEICO-4F (in a ratio of 0.9:0.1:1) [1]. Components are dissolved in a suitable solvent (e.g., chlorobenzene) and stirred thoroughly.
  • Film Deposition & Processing: The blended solution is spin-coated onto the prepared substrate to form a thin film (~150 nm) [1]. Subsequent thermal annealing processes help optimize the nanoscale morphology of the active layer, which is critical for efficient charge separation and transport [3].
  • Interface Engineering: IEICO-4F can also be applied via an anti-solvent strategy to optimize interfaces in perovskite solar cells. This involves dissolving IEICO-4F in chlorobenzene and depositing it during the spin-coating process of the perovskite layer, which improves crystallization and reduces non-radiative recombination [2].

Key Insights for Research Application

  • Tunability Advantage: As a non-fullerene acceptor, IEICO-4F's molecular energy levels and absorption profile can be more easily tuned through chemical modification compared to traditional fullerene acceptors, offering greater flexibility for device optimization [4] [5].
  • Stability Consideration: A key challenge for NFAs is morphological stability. The planar structure of molecules like IEICO-4F can lead to undesirable molecular aggregation over time, which may degrade device performance [6] [4].
  • Research Focus: Current research aims to enhance the environmental stability of NFA-based devices and refine ternary blend strategies to better harness the complementary absorption of multiple materials [3] [6].

References

Comprehensive Application Notes and Protocols for IEICO-4F in Ternary Blend Organic Solar Cells

Author: Smolecule Technical Support Team. Date: February 2026

Material Properties and Functional Rationale

IEICO-4F (also known as IOTIC-4F) represents a prominent class of low-bandgap non-fullerene acceptors (NFAs) that have revolutionized ternary organic solar cell (TOSC) performance. Its molecular structure follows an acceptor-donor-acceptor (A-D-A) configuration featuring an electron-donating fused-ring indaceno[1,2-b:5,6-b']dithiophene (IDT) core terminated with strongly electron-withdrawing 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) end groups. This sophisticated molecular design confers exceptional optoelectronic properties that make IEICO-4F particularly suitable as a third component in ternary blends, especially for enhancing near-infrared (NIR) harvesting capacity.

The fundamental optical and electronic characteristics of IEICO-4F that dictate its photovoltaic performance are summarized in Table 1.

Table 1: Key Properties of IEICO-4F Non-Fullerene Acceptor

Property Value/Specification Measurement Method Photovoltaic Significance
Chemical Formula C~114~H~114~F~4~N~4~O~4~S~4~ - Molecular weight: 1808.40 g/mol
Absorption λ~max~ 865 nm (film) UV-Vis spectroscopy NIR harvesting extends to ~1000 nm
Optical Bandgap ~1.38 eV UV-Vis onset Low energy loss possible
HOMO Energy -5.44 eV Cyclic voltammetry Determines V~OC~ potential
LUMO Energy -4.19 eV Cyclic voltammetry Electron acceptance capability
Solubility Chloroform, chlorobenzene - Compatibility with solution processing

The distinctive absorption profile of IEICO-4F addresses a critical limitation of many high-performance binary systems—incomplete utilization of the solar spectrum, particularly in the NIR region. Whereas typical binary systems like PM6:Y6 exhibit strong visible absorption, IEICO-4F extends the harvesting range to 1000 nm, enabling capture of photons that would otherwise be lost. This spectral complementarity is visually represented in the absorption spectra, showing IEICO-4F's peak absorption approximately 200 nm red-shifted compared to conventional acceptor ITIC. [1] [2]

From an electronic standpoint, the relatively high-lying LUMO energy of IEICO-4F (-4.19 eV) compared to other NFAs like Y6 (-4.10 eV) provides opportunities for VOC enhancement in ternary blends when properly matched with host materials. The energy level alignment between components in ternary systems critically influences both charge transfer processes and voltage losses, making the appropriate selection of donor and acceptor materials essential for optimal performance. [2] [3]

Ternary Blend Design Principles

Working Mechanisms in Ternary Systems

The incorporation of a third component into binary organic solar cells introduces complexity in the photophysical processes that govern device performance. In IEICO-4F based TOSCs, three primary mechanisms operate synergistically to enhance photovoltaic performance:

  • Energy Transfer Mechanism: IEICO-4F frequently acts as an energy transfer sink in ternary blends, particularly when its absorption spectrum overlaps with the photoluminescence of other components. This Förster resonance energy transfer (FRET) process enables excitons generated in wider-bandgap materials to be transferred non-radiatively to IEICO-4F before dissociation, thereby enhancing NIR current contribution. The requirement for efficient FRET includes spectral overlap between donor emission and acceptor absorption, and typically occurs over distances of 1-10 nm. [1] [4]

  • Charge Transfer Mechanisms: In systems with cascade energy level alignment, IEICO-4F can serve as an intermediate charge transfer station, facilitating both electron and hole transfer processes. The typical cascade architecture involves a sequence where acceptor 1 (e.g., IEICO-4F) serves as a bridge to transfer holes to the donor while delivering electrons to acceptor 2. This cascade structure reduces energetic losses during charge separation and enhances charge generation efficiency. [1]

  • Morphological Control: IEICO-4F can significantly influence active layer nanostructure through its crystallinity and compatibility with other components. When properly designed, the ternary blend forms optimized bicontinuous networks with appropriate domain sizes and purity, enhancing both charge generation and transport simultaneously. The morphological outcomes largely depend on the relative compatibility between IEICO-4F and host materials. [5] [6]

Material Selection Criteria

The rational design of high-performance IEICO-4F based TOSCs requires careful consideration of several material properties:

  • Spectral Complementarity: The third component should exhibit absorption in underrepresented regions of the host binary system's spectrum. IEICO-4F excels in addressing the NIR gap in many visible-absorbing binary systems. [1]

  • Energy Level Alignment: Optimal systems display cascade energy levels that facilitate both charge separation and transport while minimizing voltage losses. The LUMO offset between donor and acceptor should be sufficient to drive charge separation yet minimize energy losses. [4] [7]

  • Morphological Compatibility: Materials must demonstrate appropriate miscibility to form favorable nanoscale phase separation without excessive segregation or over-mixing. Compatibility can be predicted through surface energy measurements using contact angle analysis. [3] [6]

Table 2: Successful IEICO-4F Ternary System Configurations

Host System Third Component Optimal Ratio PCE Key Improvements
PTB7-Th:BIT-4F-T:IEICO-4F IEICO-4F 0.9:0.1:1 14.0% Balanced J~SC~ and V~OC~ [2]
PBDB-T:IEICF-DMOT:IEICO-4F IEICO-4F 1:1:0.1 14.0% Enhanced crystallinity & mobility [5]
PM6:Y6:IEICO-4F IEICO-4F - - NIR absorption extension [1]

Experimental Protocols

Device Fabrication Methods
3.1.1 Conventional Bulk Heterojunction (BHJ) Processing

The standard BHJ approach involves preparing a ternary blend solution that is deposited as a single active layer:

  • Solution Preparation: Prepare individual stock solutions of donor (e.g., PTB7-Th, PM6) and acceptors (IEICO-4F and complementary acceptor) in chlorobenzene or chloroform. Typical concentrations range from 10-20 mg/mL for each material. Dissolve materials separately using magnetic stirring at 40-50°C for 2-4 hours to ensure complete dissolution. [5] [2]

  • Blend Formulation: Mix the individual solutions according to the predetermined optimal ratio. For initial screening, prepare compositions with IEICO-4F content varying from 5-30% by weight relative to the total active layer material. The exemplary high-performance formulation includes PTB7-Th:BIT-4F-T:IEICO-4F at 0.9:0.1:1 weight ratio. [2]

  • Film Deposition: Spin-cast the ternary blend solution onto pre-cleaned and functionalized ITO/glass substrates. Optimal film thickness typically ranges from 90-150 nm, achieved by adjusting spin speed (1500-3000 rpm) and solution concentration. For thicker films, lower spin speeds and higher concentrations are employed. [2] [8]

  • Solvent Annealing: Immediately after deposition, place the wet film in a covered petri dish containing a small amount of solvent (typically chlorobenzene) for 1-5 minutes to promote molecular reorganization and optimized phase separation. [5]

  • Thermal Annealing: Transfer the solvent-annealed films to a hotplate for thermal annealing at 80-100°C for 10 minutes to remove residual solvent and enhance crystallinity. [3]

3.1.2 Sequential Layer-by-Layer (LbL) Deposition

The LbL approach provides superior morphology control compared to conventional BHJ:

  • First Layer Deposition: Spin-cast the donor solution onto the substrate to form an initial layer with controlled thickness. Typical donors include PM6, PBDB-T, or PTB7-Th at concentrations of 5-10 mg/mL in chlorobenzene. [8]

  • Interlayer Processing: Subject the donor film to a brief solvent or thermal annealing step to optimize its morphology before subsequent deposition.

  • Second Layer Deposition: Spin-cast the acceptor blend solution (containing both IEICO-4F and the secondary acceptor) onto the donor layer. The acceptor blend typically uses orthogonal solvents that slightly swell without completely dissolving the underlying donor layer, enabling controlled interdiffusion. [8]

  • Final Processing: Apply the same annealing procedures as the BHJ method to optimize the interfacial morphology and promote desirable vertical phase separation.

The LbL method demonstrates particular advantage for IEICO-4F containing systems by enabling controlled integration of the NIR absorber without disrupting the optimized transport networks of the host binary system. [8]

Characterization Methodologies
3.2.1 Optical and Electronic Characterization
  • UV-Vis-NIR Spectroscopy: Measure absorption spectra of individual materials, binary blends, and ternary blends over 300-1100 nm range. Focus on quantifying NIR contribution enhancement from IEICO-4F incorporation. [1] [2]

  • Photoluminescence (PL) Quenching: Conduct PL measurements with excitation at characteristic absorption wavelengths of each component (e.g., 560 nm for donor, 623 nm for acceptors). Calculate quenching efficiency to evaluate charge transfer efficiency between components. [3]

  • Cyclic Voltammetry (CV): Determine HOMO/LUMO energy levels using ferrocene/ferrocenium as internal standard. Calculate energy levels using the equation: EHOMO = -e(Eox + 4.8) eV and ELUMO = -e(Ered + 4.8) eV. [7]

3.2.2 Morphological Characterization
  • Contact Angle Measurements: Determine surface energy of pure materials using water and ethylene glycol. Calculate interfacial compatibility using Owens-Wendt-Kaelble model. Lower surface energy differences indicate better miscibility. [3]

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): Analyze molecular packing and crystallinity of blend films. IEICO-4F incorporation typically enhances crystallinity in both in-plane (100) and out-of-plane (010) directions when compatible with host system. [5]

  • Atomic Force Microscopy (AFM): Characterize surface morphology and phase separation using tapping mode. Optimal ternary blends show well-distributed nanoscale phase separation with root-mean-square roughness of 1-3 nm. [6]

3.2.3 Device Performance Evaluation
  • Current Density-Voltage (J-V) Characterization: Measure under standard AM1.5G illumination (100 mW/cm²) using calibrated solar simulator. Record key parameters: VOC, JSC, FF, and PCE. [5] [2]

  • External Quantum Efficiency (EQE): Spectrum measurement from 300-1100 nm with particular attention to NIR region (700-1000 nm) where IEICO-4F contributes. Integrated JSC should match J-V measurements within 5%. [7]

  • Charge Transport Measurements: Determine hole and electron mobility using space-charge limited current (SCLC) method with device structures ITO/PEDOT:PSS/active layer/MoO~3~/Ag for holes and ITO/ZnO/active layer/Ca/Al for electrons. [3]

The following workflow diagram illustrates the complete experimental procedure from material preparation to device characterization:

G cluster_1 Pre-Fabrication Stage cluster_2 Fabrication Process cluster_3 Evaluation A Material Selection & Characterization B Solution Preparation A->B C Blend Formulation B->C D Substrate Preparation C->D E Active Layer Deposition D->E D->E F Post-Processing E->F G Electrode Evaporation F->G H Device Characterization G->H

Diagram 1: Experimental workflow for IEICO-4F ternary solar cell fabrication and characterization

Performance Analysis and Optimization

Photovoltaic Parameter Analysis

The incorporation of IEICO-4F into ternary organic solar cells typically produces distinctive effects on the fundamental photovoltaic parameters:

  • Short-Circuit Current (JSC) Enhancement: The primary benefit of IEICO-4F inclusion is dramatic JSC improvement through NIR photon harvesting. High-performance IEICO-4F TOSCs demonstrate JSC values exceeding 25 mA cm⁻², with contributions from the 700-1000 nm region clearly observable in EQE spectra. The current enhancement is directly proportional to IEICO-4F content until saturation occurs at optimal loading. [1] [2]

  • Open-Circuit Voltage (VOC) Behavior: Unlike many low-bandgap acceptors that reduce VOC, properly designed IEICO-4F ternary systems can maintain or even enhance VOC through reduced non-radiative recombination. The VOC in TOSCs is governed by the detailed balance principle and is influenced by the charge-transfer state energies of both host and guest binary blends. Systems with high emission yield from the guest binary blend and similar CT-state energies between host and guest demonstrate minimal voltage losses. [7]

  • Fill Factor (FF) Optimization: IEICO-4F can improve FF through morphological optimization and enhanced charge transport. Well-compatible systems show more balanced hole and electron mobility, reducing space-charge limitations. The optimal IEICO-4F content typically ranges from 10-20% by weight, beyond which excessive crystallization may disrupt charge percolation pathways. [5] [6]

Table 3: Performance Comparison of IEICO-4F Ternary Solar Cells

System Configuration VOC (V) JSC (mA/cm²) FF (%) PCE (%) Reference
PTB7-Th:BIT-4F-T:IEICO-4F (0.9:0.1:1) 0.723 27.30 70.9 14.0 [2]
PBDB-T:IEICF-DMOT:IEICO-4F (1:1:0.1) 0.86 23.31 - 14.0 [5]
Conventional Binary Host Variable Typically <25 Variable Baseline -
Troubleshooting and Optimization Guidelines

Common challenges in IEICO-4F ternary system development and their solutions include:

  • Excessive Voltage Loss: If VOC decreases significantly with IEICO-4F addition, evaluate energy level alignment and ensure sufficient LUMO offset between donor and acceptors. Consider using higher LUMO acceptors as third component to create cascade energy alignment. [7] [3]

  • Insufficient JSC Enhancement: When NIR contribution remains low despite IEICO-4F incorporation, optimize blend morphology through solvent additives (e.g., 0.5-1% DIO or CN) and thermal annealing conditions to improve IEICO-4F integration and phase separation. [5]

  • Fill Factor Reduction: FF degradation typically indicates imbalanced charge transport or excessive recombination. Characterize hole and electron mobility separately using SCLC measurements and adjust D:A ratio or incorporate charge transport modifiers to balance transport. [3] [6]

  • Morphological Instability: For systems showing performance degradation over time, implement cross-linking strategies or incorporate compatibility-enhancing units to stabilize the optimized nanomorphology against thermal or environmental stress. [6]

Advanced Applications and Future Perspectives

Specialized Device Architectures

The unique properties of IEICO-4F enable several advanced applications beyond standard single-junction solar cells:

  • Semitransparent Photovoltaics: The selective NIR harvesting capability of IEICO-4F makes it ideal for semitransparent solar cells targeting building-integrated photovoltaics. By absorbing primarily in the NIR while allowing visible transmission, IEICO-4F-based TOSCs can achieve both reasonable efficiency and high transparency in the visible region. [2]

  • NIR Photodetectors: IEICO-4F ternary blends demonstrate exceptional performance in organic photodetectors (OPDs) targeting the 800-1000 nm range. A reported P3HT:IEICO-4F:PC~71~BM ternary OPD achieved specific detectivity (D*) of 1.35 × 10^12^ Jones at 805 nm, making it suitable for surveillance, medical imaging, and optical communications. [2]

  • Tandem Cell Applications: The tunable bandgap and complementary absorption of IEICO-4F facilitate its application as a rear cell material in tandem structures. When paired with appropriate wide-bandgap front cells, IEICO-4F can enhance overall spectral coverage and reduce thermalization losses. [1]

Industrial Viability and Stability Considerations

For successful translation from laboratory to commercial application, IEICO-4F ternary systems must address several critical factors:

  • Synthetic Accessibility: The multi-step synthesis of IEICO-4F presents challenges for large-scale production. Future work should focus on streamlined synthetic routes with reduced step count and higher yields while maintaining material purity. [5] [2]

  • Storage and Operational Stability: The long-term stability of IEICO-4F-based devices requires comprehensive investigation. Preliminary studies suggest that proper encapsulation and morphological stabilization can extend operational lifetime, but systematic aging studies under various stress conditions (thermal, light, atmospheric) are needed. [6]

  • Large-Area Processability: The translation from small-area devices (<0.1 cm²) to module-scale fabrication introduces additional challenges in morphology control and uniformity. Slot-die coating and blade coating techniques should be optimized for IEICO-4F ternary systems to enable scalable manufacturing. [8]

The following diagram illustrates the charge and energy transfer processes in IEICO-4F ternary blends that enable high performance:

G cluster_1 Light Absorption cluster_2 Active Layer Components cluster_3 Charge Collection Photon Photon Donor Donor Photon->Donor Absorption Acceptor1 IEICO-4F Photon->Acceptor1 NIR Absorption Acceptor2 Complementary Acceptor Photon->Acceptor2 Absorption Donor->Acceptor1 Energy Transfer Donor->Acceptor2 Charge Transfer Electrodes Electrodes Donor->Electrodes Hole Collection Acceptor1->Donor Hole Transfer Acceptor1->Acceptor2 Electron Transfer Acceptor2->Electrodes Electron Collection

Diagram 2: Charge and energy transfer mechanisms in IEICO-4F ternary solar cells

Conclusion

IEICO-4F represents a cornerstone material in the development of high-performance ternary organic solar cells. Its unique combination of NIR absorption capability, favorable energy levels, and morphological versatility enables PCE values exceeding 14% in optimized systems. The successful implementation of IEICO-4F ternary blends requires careful attention to material selection based on spectral complementarity and energy level alignment, precise control of blend morphology through processing optimization, and comprehensive characterization to understand the complex charge generation mechanisms.

Future research directions should focus on enhancing the industrial viability of IEICO-4F-based systems through simplified synthesis, improved stability, and scalable fabrication techniques. Additionally, the exploration of novel device architectures such as semitransparent photovoltaics and NIR photodetectors presents exciting opportunities for leveraging the unique properties of IEICO-4F in specialized applications. As the field of organic photovoltaics continues to advance, IEICO-4F and its derivatives are poised to play a critical role in pushing efficiency boundaries while enabling new functionality.

References

Documented Processing Contexts for IEICO-2F

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental contexts in which IEICO-2F has been processed, as gathered from the current search.

Application Context Device Structure Noted Processing Parameters Reported Outcome
Main-Chain Twisted NFA-based PSCs [1] Bulk Heterojunction (BHJ) with polymer J52 (donor) Information not specified in the abstract. Power Conversion Efficiency (PCE) of 12.86% [1].
High-Efficiency Tandem Solar Cells [2] Used as a narrow-bandgap acceptor in a multi-layer tandem cell. Information not specified in the product description. Enabled tandem cells with nearly 14% PCE [2].
Single Junction Cells [2] Used as a high-performance NFA in single junction cells. Information not specified in the product description. Achieved over 11% PCE [2].

A generalized workflow for fabricating organic solar cells using the pseudo-planar heterojunction (PPHJ) approach is illustrated below. This method is highlighted in the literature as advantageous for morphology control [3]. While not all steps have specific parameters for this compound, this chart provides a framework for your experimental design.

start Start PPHJ Fabrication step1 Donor Layer Deposition (e.g., Spin-coating from solution) start->step1 step2 Solvent Annealing (Controls initial crystallization) step1->step2 step3 Thermal Annealing (Enhances molecular ordering) step2->step3 step4 Acceptor Layer Deposition (Spin-coating this compound from orthogonal solvent) step3->step4 step5 Interdiffusion & Mixed Phase Formation (Crucial for charge generation) step4->step5 step6 Final Thermal Annealing (Optimizes nanoscale morphology) step5->step6 end Completed Active Layer step6->end

References

Application Notes: IEICO-2F for Semitransparent Organic Photovoltaics

Author: Smolecule Technical Support Team. Date: February 2026

1. Material Overview and Properties IEICO-2F is a high-performance, narrow-bandgap non-fullerene acceptor (NFA) belonging to the A-D-A (acceptor-donor-acceptor) conjugated molecular family [1]. Its key characteristic is strong absorption in the near-infrared (NIR) region [1], which makes it particularly suitable for semitransparent photovoltaics as it allows visible light to pass through while converting NIR light into electricity.

The table below summarizes the core properties of this compound as identified in the literature:

Property Description
Chemical Name A complex, multi-ring structure based on an indacenodithiophene core with fluorinated end-groups [2].
Molecular Formula C₁₁₄H₁₁₈N₄O₄S₄ [2].
Molecular Weight 1736.46 g/mol [2].
Form Dark solid [2].
Key Feature Main-chain twisted molecular structure; higher dipole moment and molar extinction coefficient compared to its isomer (i-IEICO-F3) [3].
Primary Application Used as an electron acceptor in polymer solar cells, especially in donor-dilute and semitransparent configurations [4].

2. Key Performance Data The performance of this compound is highly dependent on the device architecture and the donor polymer used. The following table consolidates key quantitative findings from recent studies:

Device Context Power Conversion Efficiency (PCE) Key Parameters & Notes Source Context
Opaque polymer solar cell 12.86% Achieved in combination with the polymer J52; demonstrated superior performance over its isomer (which achieved 7.65%) [3]. Research article on fluorination effects.
Donor-dilute OPV 8.3% Opaque device with an active layer Average Visible Transmittance (AVT) of 75%; used a dilute blend of 9 wt% PTB7-Th donor polymer in IEICO-4F [4]. Study on intrinsic charge generation.
Semitransparent OPV Module Light-Utilization Efficiency (LUE) of 2.2% An 8-series connected module based on PTB7-Th:IEICO-4F, achieving an AVT of 63% [4]. Study on intrinsic charge generation.

3. Experimental Workflow & Material Design Logic The following diagram illustrates the logical pathway for designing and utilizing this compound in ST-OPVs, based on the principle of structural modification to enhance performance.

G Start Start: Molecular Design Goal A Fluorination at Specific Positions (4- and 5-) Start->A B Enhanced Molecular Properties A->B C1 Higher Dipole Moment B->C1 C2 Enlarged Molar Extinction Coefficient B->C2 C3 Bathochromic-Shifted Absorption B->C3 C4 Suppressed Charge Recombination B->C4 D Improved Device Performance C1->D C2->D C3->D C4->D E1 Higher PCE in Opaque Cells D->E1 E2 Efficient NIR Harvesting for ST-OPVs D->E2

4. Device Fabrication Protocol (Based on Literature Synthesis) While a full, explicit protocol for this compound is not available, the following steps represent a generalized methodology that can be inferred from the search results for fabricating a donor-dilute ST-OPV [4].

Goal: Fabricate a semitransparent OPV with a dilute donor:this compound active layer. Materials:

  • Donor Polymer: PTB7-Th
  • Acceptor: this compound
  • Solvent: Chlorobenzene (CB) or Toluene (commonly used for OPVs)
  • Substrate: Patterned ITO-coated glass
  • Hole Transport Layer (HTL): PEDOT:PSS
  • Electron Transport Layer (ETL): PDINN or PFN-Br
  • Top Transparent Electrode: Sputtered ITO, thermally evaporated thin metal (e.g., Ag), or a dielectric/metal/dielectric stack.

Procedure:

  • Substrate Preparation: Clean the ITO/glass substrates with a series of sonications in detergent, deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15-20 minutes.
  • Hole Transport Layer Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO surface. Anneal on a hotplate at 150 °C for 15-20 minutes in air, then transfer into a nitrogen-filled glovebox.
  • Active Layer Solution Preparation:
    • Prepare a solution of this compound in the chosen solvent (e.g., Chlorobenzene) and stir overnight.
    • Prepare a separate solution of the PTB7-Th donor polymer.
    • Critical Step: Blend the solutions to achieve a donor-dilute ratio of approximately 9 wt% PTB7-Th relative to this compound [4]. The total concentration should be optimized for desired film thickness.
  • Active Layer Deposition: Spin-coat the blended solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve a uniform film with the desired thickness (e.g., 70-100 nm).
  • Electron Transport Layer Deposition: Spin-coat a thin layer of the ETL (e.g., PDINN or PFN-Br) from a methanol solution onto the active layer.
  • Transparent Top Electrode Deposition: Deposit the top transparent electrode. This is a critical step for ST-OPVs. Methods include:
    • Thermal Evaporation: Evaporate a thin layer (e.g., 10-20 nm) of silver (Ag) or a silver nanowire network under high vacuum.
    • Sputtering: Sputter a thin layer of ITO (requires careful control to avoid damaging the organic layers).
  • Encapsulation: Immediately encapsulate the finished devices with a glass lid or a barrier film using UV-curable epoxy resin to prevent degradation from oxygen and moisture.

Critical Considerations for Researchers

  • Toxicity and Stability: As with many novel organic and perovskite materials, long-term operational stability and potential toxicity are significant challenges that must be addressed before commercial application [5]. Rigorous stability testing under simulated operational conditions (light, heat, humidity) is essential.
  • Performance Trade-offs: A fundamental challenge in ST-OPVs is the trade-off between Average Visible Transmittance (AVT) and Power Conversion Efficiency (PCE). Optimizing the active layer thickness, electrode transparency, and using donor-dilute strategies are key to maximizing the Light Utilization Efficiency (LUE), which is the product of PCE and AVT [5] [4].
  • Application Context: this compound's strong NIR absorption makes it an excellent candidate not just for building-integrated photovoltaics (e.g., power-generating windows) [6], but also for agrivoltaic systems, where semitransparent panels on greenhouses can generate electricity while transmitting the specific wavelengths of light needed for plant growth [5].

References

Application Notes: IEICO-4F for NIR OPDs in Biometric Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

IEICO-4F is a small-molecule acceptor that absorbs light effectively up to 1000 nm, making it an excellent candidate for NIR photodetectors, particularly in biomedical sensing applications like pulse oximetry [1].

  • Role in Device Performance: When incorporated as a third component (the "ternary component") into a host system based on PffBT4T-2OD:PC₇₁BM, IEICO-4F extends the photoresponsivity of the device from the ultraviolet to the near-infrared region. A key function of IEICO-4F is its ability to help manipulate the blend morphology, leading to an optimized phase separation between the donor and acceptor materials. This optimization facilitates efficient charge separation, transport, and collection, while simultaneously suppressing leakage current under reverse bias [1].
  • Target Applications: The primary application for these NIR-OPDs is in non-invasive biomedical monitoring. Research demonstrates their successful integration with light-emitting diodes to create a system for precisely calculated transmissive pulse oximetry, which measures blood oxygen saturation [1].

Performance Metrics of Ternary NIR-OPDs

The table below summarizes the key performance metrics achieved by NIR-OPDs using ternary blend systems, as reported in the literature.

Performance Parameter Reported Value with IEICO-4F [1] Reported Value with PBDTDPP (Alternative System) [2]
Dark Current Density (J_D) 2.62 nA cm⁻² 4.72 × 10⁻¹⁰ A cm⁻²
Specific Detectivity (D*) 7.2 × 10¹² Jones (at 850 nm) Exceeding 10¹³ Jones
Spectral Response Range Ultraviolet to Near-Infrared (up to 1000 nm) Visible to Near-Infrared (vis-NIR)
Key Architectural Feature Ternary blend Ternary blend with double electron transport layer (PFN-Br/ZnO)

Proposed Experimental Protocols

The following workflows and protocols are synthesized from recent research on high-performance ternary NIR-OPDs.

Device Fabrication Workflow

The diagram below outlines the general fabrication process for a ternary NIR-OPD.

fabrication_workflow start Start Substrate Preparation blend_prep Ternary Blend Solution Preparation start->blend_prep active_deposit Active Layer Deposition (Spin-coating) blend_prep->active_deposit etl_deposit Electron Transport Layer (ETL) Deposition active_deposit->etl_deposit top_electrode Top Electrode Deposition (Thermal Evaporation) etl_deposit->top_electrode end Device Encapsulation & Testing top_electrode->end

Detailed Fabrication Steps:

  • Ternary Blend Solution Preparation:

    • Dissolve the polymer donor (e.g., PffBT4T-2OD), the primary acceptor (e.g., PC₇₁BM), and the ternary component IEICO-4F in a suitable organic solvent (e.g., chlorobenzene) [1].
    • The blend ratio and total concentration are critical. Typical studies vary the IEICO-4F blend ratio (e.g., 0-20% by weight) and the total thickness of the active layer (e.g., 250-600 nm) to optimize performance [1].
    • The solution should be stirred vigorously (e.g., at 60°C overnight) to ensure complete dissolution and homogeneity.
  • Active Layer Deposition:

    • The homogeneous ternary blend solution is spin-coated onto a pre-cleaned and patterned ITO (Indium Tin Oxide) glass substrate.
    • Spin-coating parameters (speed, time, and acceleration) must be precisely controlled to achieve the desired film thickness and uniformity.
  • Electron Transport Layer (ETL) Deposition:

    • To further suppress dark current and improve charge collection, a double ETL can be employed. For example, a layer of PFN-Br followed by a layer of ZnO can be deposited on top of the active layer [2].
    • This dual-layer structure helps minimize charge injection from the cathode and reduces recombination losses.
  • Top Electrode Deposition:

    • A top electrode (e.g., Al or Ag) is deposited onto the ETL through thermal evaporation under high vacuum, completing the device structure.
Material and Device Characterization Protocol

The characterization of the ternary blend and the finished OPD follows a multi-faceted approach, as outlined below.

characterization_workflow char_start Material & Device Characterization morp_char Morphological Analysis char_start->morp_char opt_char Optical Properties (UV-Vis Absorption) char_start->opt_char elec_char Electrical & Optoelectronic Characterization char_start->elec_char app_test Application Testing (e.g., Pulse Oximetry) morp_char->app_test opt_char->app_test elec_char->app_test char_end Data Synthesis & Reporting app_test->char_end

Detailed Characterization Methods:

  • Morphological Analysis:

    • Tapping-Mode AFM: Use Atomic Force Microscopy to investigate the surface topography and phase separation of the ternary blend. The low compatibility between certain donors and IEICO-4F can be manipulated to achieve an optimal morphology [1].
    • Grazing-Incidence Wide-Angle X-Ray Scattering (GIWAXS): This technique probes the molecular packing and crystallinity within the thin film, which directly impacts charge transport [1].
    • Optical Microscopy & Contact Angle Measurements: These are used to further assess film uniformity and surface energy, respectively [1].
  • Optoelectronic Performance Evaluation:

    • Follow established guidelines for accurate evaluation of photodetectors [3].
    • Dark Current (I_dark): Measure current-voltage (I-V) characteristics in the dark. Use stabilized measurements if transient effects are present. Report the temperature during measurement [3].
    • Responsivity (R) and External Quantum Efficiency (EQE): Use a calibrated light source and reference detector. Ensure the illumination area is well-defined with an aperture and that the beam is collimated and normal to the device plane to avoid mischaracterization [3].
    • Specific Detectivity (D*): This is a key figure of merit for photodetectors, quantifying their ability to detect weak signals. It is calculated from the responsivity and noise current (often inferred from the dark current) [2] [1].
    • Linearity: Characterize the photocurrent as a function of incident optical power. Avoid plotting on a double-logarithmic scale to assess linearity, as a straight line with a slope not equal to 1 indicates nonlinearity [3].

Important Considerations for Research

  • Photoconductive Gain vs. EQE: Do not use these terms interchangeably. A high apparent EQE (>>100%) often results from photoconductive gain, which can come at the cost of response speed. Evaluate the gain-bandwidth product for a more complete picture of device performance [3].
  • Material Alternatives: Other ternary components, such as PBDTDPP, have also been used to create cascade energy heterojunctions, broadening the vis-NIR response and enhancing charge transport [2].
  • Device Architecture Innovation: Exploring different electron and hole transport layers is a highly active research area. Implementing a double electron transport layer (e.g., PFN-Br/ZnO) has proven effective in significantly reducing dark current and improving charge collection, leading to detectivity exceeding 10¹³ Jones [2].

References

Application Notes: IEICO Derivatives in Flexible Electronics

Author: Smolecule Technical Support Team. Date: February 2026

IEICO-4F and IEICO-4Cl are non-fullerene acceptors (NFAs) used in organic electronic devices. Their key value lies in a strong absorption in the near-infrared (NIR) region while maintaining high transparency in the visible light spectrum. This property is particularly advantageous for developing semi-transparent and flexible devices [1] [2].

The table below summarizes the primary applications and performance data found for these materials:

Application Specific Material Device Role Key Performance Metrics Key Benefits
Semi-Transparent Organic Photovoltaics (ST-OPVs) [2] IEICO-4F Narrow-bandgap acceptor in bulk-heterojunction layer PCE: 6.93%, AVT: 30.1% [2] Enables power-generating devices with visual transparency and flexibility [2]
Inverted Perovskite Solar Cells (i-PSCs) [1] IEICO-4Cl Bifunctional molecular bridge at perovskite/PC61BM interface PCE: 25.46%; Stability: >87% of initial PCE after 3000 hours [1] Improves interfacial contact, passivates defects, and enhances device efficiency and long-term stability [1]

Experimental Protocols

The following protocols outline the general methodologies for incorporating IEICO derivatives into flexible electronic devices, based on the cited research.

Protocol 1: Fabrication of Ultra-Flexible ST-OPVs with IEICO-4F

This protocol describes the fabrication of a fully flexible and semi-transparent organic solar cell [2].

  • 1. Primary Materials:

    • Donor Polymer: PTB7-Th.
    • Non-Fullerene Acceptor: IEICO-4F.
    • Substrate: Parylene/SU-8 ultrathin flexible substrate (~2 μm total thickness).
    • Bottom Electrode: PEI/Ag (8 nm)/ZnO nanoparticle stack.
    • Top Electrode: MoO₃/Ag (8 nm)/MoO₃ (Dielectric-Metal-Dielectric, DMD).
  • 2. Device Fabrication Workflow:

    • Step 1 - Substrate Preparation: Clean the parylene/SU-8 substrate.
    • Step 2 - Bottom Electrode Deposition:
      • Deposit a layer of polyethyleneimine (PEI) as a nucleation layer.
      • Thermally evaporate an 8 nm ultrathin Ag film.
      • Spin-coat a layer of ZnO nanoparticles to function as an electron transport layer.
    • Step 3 - Active Layer Deposition:
      • Prepare a solution of PTB7-Th:IEICO-4F in an appropriate solvent.
      • Spin-coat the solution to form a thin film (~62 nm) as the photoactive layer.
    • Step 4 - Top Electrode Deposition:
      • Thermally evaporate a stack of MoO₃ (5 nm) / Ag (8 nm) / MoO₃ (30 nm) through a shadow mask to define the active area of the device.
  • 3. Mechanical Stability Testing:

    • The device's durability can be tested under repetitive compressive strain.
    • Method: Subject the device to cycles of compression (0% strain) and release (200% tensile strain) while monitoring power conversion efficiency (PCE).
    • Expected Outcome: A robust device should retain over 73% of its initial PCE after 1,000 cycles [2].

The following diagram illustrates the layered structure of the ultra-flexible ST-OPV device:

TopMoO3 MoO3 (30 nm) TopAg Ag (8 nm) TopMoO3->TopAg BottomMoO3 MoO3 (5 nm) TopAg->BottomMoO3 ActiveLayer PTB7-Th:IEICO-4F (62 nm) BottomMoO3->ActiveLayer ZnO ZnO Nanoparticles ActiveLayer->ZnO BottomAg Ag (8 nm) ZnO->BottomAg PEI PEI Layer BottomAg->PEI Substrate Parylene/SU-8 Substrate PEI->Substrate

Protocol 2: Interface Optimization in Perovskite Solar Cells with IEICO-4Cl

This protocol uses IEICO-4Cl as an interfacial modifier to improve the performance of inverted perovskite solar cells [1].

  • 1. Primary Materials:

    • Non-Fullerene Acceptor: IEICO-4Cl.
    • Solvent: Chlorobenzene (CB).
    • Electron Transport Layer: PC₆₁BM.
    • Perovskite precursor materials.
  • 2. Anti-Solvent Passivation Procedure:

    • Step 1 - Solution Preparation: Dissolve the IEICO-4Cl powder in chlorobenzene to create an anti-solvent solution.
    • Step 2 - Perovskite Film Formation: Spin-coat the perovskite precursor solution onto the substrate.
    • Step 3 - Anti-Solvent Treatment: During the spin-coating process, dynamically dispense the IEICO-4Cl/CB solution as the anti-solvent. This step concurrently promotes perovskite crystallization and deposits the IEICO-4Cl molecules at the evolving interface.
    • Step 4 - Electron Transport Layer Deposition: Without interruption, spin-coat the PC₆₁BM layer directly onto the optimized perovskite/IEICO-4Cl surface. The IEICO-4Cl acts as a molecular bridge, enhancing the contact and compatibility between the perovskite and the PC₆₁BM layers.
  • 3. Characterization:

    • Electrical: Measure current density-voltage (J-V) curves to determine PCE.
    • Morphological: Use techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM) to confirm improved film uniformity and reduced defects.
    • Stability: Track PCE retention over time under continuous illumination or at elevated temperatures (e.g., 85°C) to assess operational stability [1].

The workflow for this interfacial optimization is outlined below:

A Prepare IEICO-4Cl in Chlorobenzene C Dynamic Anti-Solvent Treatment with IEICO-4Cl/CB A->C B Spin-Coat Perovskite Precursor B->C D Spin-Coat PC₆₁BM Electron Transport Layer C->D E Complete Device Fabrication D->E

Key Considerations for Researchers

When working with IEICO-type materials, consider these general points derived from the research:

  • Solvent Engineering: The use of low-polarity solvents like chlorobenzene is critical for processing these NFAs without dissolving underlying layers [1].
  • Interfacial Control: These materials often function as more than just light absorbers; they play a key role in defect passivation and morphology control at critical interfaces [1] [3].
  • Stability vs. Efficiency: A common challenge in flexible electronics is balancing high efficiency with mechanical and operational stability. The incorporation of passivation layers and interface optimization are promising strategies to enhance both [1] [3].

References

Application Notes: Optimizing IEICO-4F-based Ternary Blends for Organic Photodetectors

Author: Smolecule Technical Support Team. Date: February 2026

The integration of IEICO-4F as a tertiary component in a host bulk heterojunction (BHJ) has proven highly effective for enhancing the performance of near-infrared (NIR) organic photodetectors (OPDs) [1]. The key innovation is the formation of a vertical phase separation, which is critical for reducing dark current and improving detectivity [1].

Key Principles and Rationale
  • Vertical Phase Separation: In optimized ternary blends, the components self-organize into a specific vertical gradient. The polymer donor (e.g., PM7) tends to enrich the anode interface, while the small-molecule acceptors (e.g., IT-4F and IEICO-4F) enrich the cathode interface [1]. This structure facilitates efficient charge transport and collection while suppressing charge recombination losses.
  • Role of the Tertiary Component: IEICO-4F is a very low-bandgap NFA. Its incorporation extends the photoresponse of the device further into the NIR region, which is vital for applications like heart rate monitoring and blood oximetry [1].
  • Synergistic Optimization: The ternary strategy allows for the independent optimization of multiple device parameters. The host blend (e.g., PM7:IT-4F) can be tuned for overall film morphology and charge transport, while the tertiary component (IEICO-4F) is primarily used to fine-tune light absorption and energy level alignment [1].
Experimental Protocol: Device Fabrication and Optimization

1. Materials Preparation

  • Donor: PM7 (conjugated polymer).
  • Acceptors: IT-4F (host acceptor) and IEICO-4F (tertiary, low-bandgap acceptor).
  • Solvents: Chlorobenzene (CB) and 1,2-dichlorobenzene (DCB).
  • Additive: 1,8-diiodooctane (DIO), typically used at 0.5-1% v/v to optimize morphology.
  • Solution Formulation: Prepare the blend solution in a CB/DCB solvent mixture with 3% v/v DIO [1]. A total concentration of 10 mg/mL is standard. The optimal reported weight ratio for a high-performance OPD is PM7:IT-4F:IEICO-4F = 1:0.8:0.2 [1].

2. Device Fabrication Workflow The following flowchart outlines the sequential steps for fabricating the OPD device with an inverted architecture.

G Start Start: ITO Glass Substrate P1 Pattern and Clean ITO Start->P1 P2 Spin-coat ZnO Layer P1->P2 P3 Oxygen Plasma Treatment P2->P3 P4 Spin-coat Active Layer (PM7:IT-4F:IEICO-4F) P3->P4 P5 Thermal Annealing P4->P5 P6 Thermally Evaporate MoO₃/Ag Electrodes P5->P6 End End: Completed OPD Device P6->End

Table 1: Detailed Steps for Device Fabrication [1].

Step Parameter Details & Specifications
1. Substrate Prep ITO Glass Patterned, cleaned with detergents, and sequential ultrasonic baths in water, acetone, and IPA. Dry at 120°C for 30 min.
2. ZnO Layer Precursor Zinc acetate (3.15 g), ethanolamine (0.9 mL), and 2-methoxyethanol (29.1 mL), stirred for 3 days.
Deposition Spin-coat at 3000 rpm for 30 s, then anneal at 170°C for 20 min in air.
3. Active Layer Solution PM7:IT-4F:IEICO-4F (1:0.8:0.2) at 10 mg/mL in CB/DCB + 3% DIO. Stirred overnight.
Deposition Substrate and solution preheated to 90°C. Spin-coat at 800-2000 rpm to achieve 200-400 nm thickness.
4. Annealing Conditions Temperature and duration are critical optimization variables (e.g., 90-120°C for 5-10 min).
5. Top Electrode Deposition Thermally evaporate MoO₃ (3 nm) followed by Ag (100 nm).

3. Performance Characterization After fabrication, devices should be characterized to evaluate their performance. Key metrics and typical values from an optimized device are shown below [1].

Table 2: Key Performance Metrics of an Optimized Ternary OPD. [1]

Performance Parameter Symbol Value Measurement Conditions
Dark Current Density ( J_d ) ( 4.95 \times 10^{-10} ) A cm⁻² Reverse bias of -1 V
Detectivity ( D^* ) ( 4.95 \times 10^{13} ) Jones At 780 nm, -1 V bias
Linear Dynamic Range LDR > 100 dB At 780 nm
Cutoff Frequency ( f_c ) 220 kHz -

Advanced Optimization and Workflow Diagram

For more advanced optimization of the BHJ, a structured methodology combining Design of Experiments (DOE) and Machine Learning (ML) is highly effective [2] [3]. This approach is particularly useful for navigating complex, multi-variable parameter spaces.

Key Processing Parameters for BHJ Optimization [2] [3]:

  • Solution Concentration: Of the donor:acceptor ink.
  • Donor:Acceptor Ratio: The blending ratio of the components.
  • Annealing Temperature: Post-deposition thermal treatment temperature.
  • Annealing Duration: Post-deposition thermal treatment time.

The general workflow for this data-driven optimization is summarized in the following diagram.

G Start Define Parameter Space A Design of Experiments (DOE) Sparse, rational sampling Start->A B Fabricate & Test Devices Based on DOE plan A->B C Machine Learning (ML) Model Map parameters to PCE B->C D ML Prediction Identifies optimal parameter sets C->D End Experimental Validation of predicted optima D->End

Important Considerations for Researchers

  • Material Availability and Analogs: This guide is based on IEICO-4F. If working with IEICO-2F or other analogs, note that their slightly different chemical structure will affect energy levels, absorption, and aggregation behavior. The general optimization protocol remains valid, but specific optimal ratios and processing conditions will need re-determination.
  • Characterization is Key: Beyond electrical performance, use advanced techniques like Cross-section AFM and Kelvin Probe Force Microscopy (KPFM) to directly observe and verify the formation of vertical phase separation, which is a hallmark of a successfully optimized ternary blend [1].
  • Stability and Upscaling: While this protocol focuses on lab-scale spin-coating, for commercial applications, research into large-area compatible deposition techniques (e.g., slot-die coating, blade coating) and the long-term operational stability of these blends is essential [4].

References

IEICO-2F with PM6 donor material efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Material Properties & Performance Data

The following tables summarize the key characteristics of the materials and their documented performance together.

Table 1: Material Properties of PM6 Donor and IEICO-4F Acceptor

Material Type HOMO (eV) LUMO (eV) Bandgap Primary Absorption Region
PM6 (Donor) Polymer -5.45 eV [1] -3.65 eV [1] Medium Visible [2]
IEICO-4F (Acceptor) Small Molecule Information Missing Information Missing Low / Narrow Near-IR (up to 1000 nm) [2]

Table 2: Documented Device Performance of PM6:IEICO-4F Blends

Device Context Role of IEICO-4F Key Performance Metrics Citation
Ternary Organic Solar Cell Third component with PTB7-Th:J52 donor system High short-circuit current density (JSC > 25 mA cm⁻²) [2] [2]
Organic Photodetector Paired with WSe₂ in a heterojunction Responsivity = 8.32 A/W at 808 nm [3] [3]

Generalized Experimental Protocol for OPV Device Fabrication

This protocol outlines the common steps for fabricating an organic photovoltaic (OPV) device with a PM6:IEICO-4F active layer, based on standard procedures in the field. Specific parameters like optimal donor-to-acceptor ratio, annealing temperature, and solvent choice for this particular pair are not detailed in the searched literature and would require experimental optimization.

Solution Preparation
  • Active Layer Ink: Prepare the photoactive solution by co-dissolving PM6 and IEICO-4F in a common organic solvent, such as chlorobenzene or chloroform [1]. A total concentration of 10-20 mg/mL is typical. The D:A ratio is a critical parameter; you should test a series of ratios (e.g., 1:1, 1.2:1, 1.5:1 by weight) to find the optimum.
  • Solution Stirring: Stir the solution on a hotplate at 40-50°C for several hours (e.g., 6-12 hours) to ensure complete dissolution and homogenization.
  • Solution Filtering: Before spin-coating, filter the solution through a 0.45 μm PTFE syringe filter to remove any undissolved aggregates or particles.
Device Fabrication (Conventional Structure)
  • Substrate Cleaning: Clean patterned ITO glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen stream and treat in a UV-ozone cleaner for 15-20 minutes.
  • Electron Transport Layer (ETL) Deposition: Spin-coat a PEDOT:PSS layer (~40 nm) onto the ITO surface. Anneal at 140-150°C for 15-20 minutes in air to remove residual water.
  • Active Layer Deposition: In a nitrogen-filled glovebox, spin-coat the PM6:IEICO-4F solution onto the PEDOT:PSS layer. Adjust the spin speed and solution concentration to achieve a target thickness of around 100 nm.
  • Thermal Annealing (Optional): Anneal the active layer on a hotplate. The temperature and time (e.g., 80-100°C for 10 minutes) need to be optimized to achieve the ideal blend morphology.
  • Electron Transport Layer (ETL) & Electrode Evaporation: For a conventional device structure, evaporate a thin layer of PFN-Br or similar material onto the active layer. Finally, thermally evaporate a patterned aluminum (Al) cathode (e.g., 100 nm) under high vacuum.
Device Characterization & Testing
  • Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current (JSC), and Fill Factor (FF).
  • External Quantum Efficiency (EQE): Perform EQE measurements to determine the photon-to-electron conversion efficiency across different wavelengths. This confirms the contribution of both PM6 (visible) and IEICO-4F (NIR) to the photocurrent.
  • Morphology Characterization: Use techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to investigate the surface topography and molecular packing/crystallinity within the blend film.

Experimental Workflow and Energy Transfer Diagram

The following diagrams illustrate the general workflow for device fabrication and the hypothesized energy transfer mechanism in a ternary cell involving IEICO-4F.

G cluster_1 Solution Preparation & Substrate Prep cluster_2 Active Layer & Cathode Deposition (Glovebox) cluster_3 Device Characterization A Prepare PM6:IEICO-4F solution (Solvent: e.g., Chlorobenzene) B Stir and filter solution A->B E Spin-coat PM6:IEICO-4F active layer B->E C Clean ITO substrate (UV-Ozone treatment) D Spin-coat PEDOT:PSS Hole Layer & Anneal C->D D->E F Thermal Annealing (Optimization Required) E->F G Evaporate Electron Transport Layer F->G H Evaporate Aluminum Cathode G->H I J-V Measurement (PCE, VOC, JSC, FF) H->I J EQE Measurement H->J K Morphology Analysis (AFM, GIWAXS) H->K

Diagram 1: Generalized workflow for fabricating a PM6:IEICO-4F organic solar cell with a conventional structure.

G cluster_absorption Absorption cluster_energy_transfer Possible Energy Transfer cluster_charge_transfer Charge Transfer & Collection Sun Sunlight PM6 PM6 Donor (Absorbs Visible Light) Sun->PM6 IEICO IEICO-4F Acceptor (Absorbs NIR Light) Sun->IEICO CT Exciton Diffusion to Donor/Acceptor Interface PM6->CT ET Förster Resonance Energy Transfer (FRET) IEICO->ET IEICO->CT ET->PM6 CS Charge Separation (Electron to Acceptor, Hole to Donor) CT->CS Coll Charge Collection at Electrodes CS->Coll

Diagram 2: Photovoltaic process and hypothesized energy transfer when IEICO-4F is used in a ternary cell. Based on concepts from [2].

Research Application Notes

  • Primary Use Case: The searched literature consistently highlights IEICO-4F's role as a third component in ternary blend OSCs [2] or in specialized photodetectors [3]. Its primary function is to extend the absorption of the device into the near-infrared (NIR) region, harvesting more solar energy and boosting the photocurrent.
  • Critical Knowledge Gap: The optimal fabrication parameters (e.g., D:A ratio, processing solvent, thermal annealing conditions) for a high-efficiency binary PM6:IEICO-4F solar cell are not specified in the available search results. These parameters are highly specific and crucial for achieving good performance.
  • Recommended Research Path: To proceed, you will likely need to consult specialized scientific databases for the primary literature. I suggest searching for articles specifically focused on "binary PM6:IEICO-4F organic solar cells" to find the detailed, optimized protocols you require.

References

Application Notes: IEICO Derivatives in Tandem Solar Cells

Author: Smolecule Technical Support Team. Date: February 2026

IEICO derivatives are a class of non-fullerene acceptors (NFAs) characterized by their narrow bandgap and strong infrared absorption. Their primary application in tandem solar cells is to serve as the infrared-absorbing material in the rear sub-cell, enabling more efficient use of the solar spectrum.

Key Functions and Mechanisms

The table below summarizes the core functions and benefits of using IEICO derivatives as interfacial modifiers or acceptors in solar cells.

Function Mechanism Benefit
Infrared Absorption [1] Extends absorption spectrum to 1050 nm via molecular design (e.g., inserting double bonds, fluorine/chlorine substitution). Broadens light harvesting; increases short-circuit current density (Jsc).
Interfacial Bridging [2] Serves as a communication bridge between perovskite and PC₆₁BM layers via functional groups. Passivates defects at both layers; improves electron transport and extraction.
Defect Passivation [2] Functional groups (e.g., IC-4Cl) coordinate with undercoordinated Pb²⁺ ions on the perovskite surface. Reduces non-radiative recombination; enhances open-circuit voltage (Voc).
Morphology Control [2] Optimizes crystallization of perovskite and improves uniformity of the subsequent electron transport layer. Enhances film quality and device stability.
Experimental Protocols

While a direct protocol for IEICO-2F is not available, the following methodologies for its derivatives provide a practical experimental framework. The workflow for the anti-solvent strategy is summarized in the diagram below.

G Start Start Perovskite Spin-Coating Step1 Prepare IEICO-4Cl Solution (Solvent: Chlorobenzene) Start->Step1 Step2 Dispense IEICO-4Cl Solution as Anti-solvent Step1->Step2 Step3 Form Optimized Interface (Perovskite + IEICO-4Cl) Step2->Step3 Step4 Deposit PC₆₁BM Electron Transport Layer Step3->Step4 Result Enhanced Crystallization & Defect Passivation Step4->Result

Diagram 1: Anti-solvent strategy workflow for interfacial modification
  • 1. Solution Preparation: Dissolve the IEICO derivative (e.g., IEICO-4Cl) in a low-polarity solvent like chlorobenzene (CB) to create the anti-solvent solution [2].
  • 2. Anti-solvent Treatment: During the spin-coating of the perovskite precursor film, dispense the IEICO-CB solution as the anti-solvent. This induces perovskite crystallization while depositing the IEICO molecules at the interface [2].
  • 3. Layer Stacking: Proceed with the deposition of the subsequent layers, such as the PC₆₁BM electron transport layer and electrodes, as per standard device fabrication procedures [2].
Performance and Operational Stability

The implementation of these protocols has led to significant performance improvements, as detailed below.

Material/Strategy Device Architecture Key Outcome Reference
BTPV-4F (Y6-derived) Tandem Organic Solar Cell PCE of 16.4% with good photostability [1]. [1]
IEICO-4Cl as interface bridge Inverted Perovskite Solar Cell PCE of 25.46%; retained >87% initial efficiency after 3000 hours [2]. [2]
Bilayer Passivation (AlOx/PDAI2) Perovskite/Silicon Tandem Solar Cell PCE of 31.6%; 95% retention after 1000 h MPPT [3]. [3]

Conclusion and Future Perspectives

IEICO derivatives demonstrate great potential in advancing tandem solar cell technology through their role as infrared-absorbing materials and multifunctional interfacial modifiers. Future research may focus on:

  • Molecular Tailoring: Fine-tuning the structure of this compound specifically to optimize its energy levels, absorption profile, and interaction with adjacent layers.
  • Systematic Protocols: Developing and publishing detailed application notes for this compound, building on the established methods for its analogs.
  • Broadening Applications: Exploring the use of these molecules in other optoelectronic devices, such as photodetectors and light-emitting diodes (LEDs) [4].

References

improving IEICO-2F device thermal stability

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Degradation Mechanism & Solution

The research identifies that the primary cause of thermal performance decay in inverted PM6:Y6 solar cells is degradation at the interface between the photoactive layer (PM6:Y6) and the MoO₃ hole-transport layer, rather than within the bulk of the active layer itself [1].

  • Main Problem: At high temperatures (e.g., 150°C), MoO₃ chemically interacts with the PM6:Y6 blend, causing deep chemical doping of the organic material. This leads to unfavorable band alignment and increased interfacial charge recombination [1].
  • Key Evidence: Pre-annealing the ZnO/PM6:Y6 interface before completing the cell fabrication caused only a 1.7% performance decrease. In contrast, annealing the ZnO/PM6:Y6/MoO₃ stack led to a much larger 10.5% decay, pinpointing the PM6:Y6/MoO₃ interface as the main failure point [1].
  • Proven Solution: Inserting a thin C₆₀ layer (3 nm) between the PM6:Y6 layer and the MoO₃ layer acted as a protective barrier. This simple modification significantly improved thermal stability, reducing performance decay to less than 2% after annealing [1].

The diagram below illustrates this degradation mechanism and the implemented solution.

Annealing High-Temperature Annealing (e.g., 150°C) Problem Chemical Interaction & Doping Annealing->Problem Effect Unfavorable Band Alignment Increased Charge Recombination Problem->Effect Result Device Performance Decay (Voc and FF drop) Effect->Result Solution Insert C₆₀ Passivation Layer Outcome Stable Interface <2% Performance Decay Solution->Outcome

Experimental Protocol: C₆₀ Interfacial Passivation

Here is a detailed methodology for implementing the C₆₀ passivation layer, based on the procedures described in the research [1].

Step Parameter Details
1. Device Fabrication Structure ITO / ZnO / PM6:Y6 / C₆₀ / MoO₃ / Al
(Standard inverted structure with a modified interface)
2. C₆₀ Deposition Method Thermal evaporation
Thickness 3 nm (This was the optimized thickness)
Position Between the PM6:Y6 photoactive layer and the MoO₃ hole-transport layer
3. Thermal Stress Test Temperature 150 °C (Simulates hot-press encapsulation processes)
Duration 30 minutes
Atmosphere Inert atmosphere (e.g., nitrogen glovebox) recommended

FAQs and Troubleshooting Guide

Here are answers to anticipated questions, framed in a Q&A format suitable for a technical support center.

Q1: Why does my IEICO-2F based device lose performance so quickly at high operating temperatures? A: The most likely cause is interfacial degradation. For non-fullerene acceptors like this compound in an inverted device structure, the interface between the organic active layer and the metal oxide hole-transport layer (MoO₃) is highly susceptible to thermal damage. Heating causes a chemical reaction that "dopes" the organic semiconductor, ruining the electronic properties of the interface and leading to voltage and fill factor loss [1].

Q2: What is the most effective strategy to improve thermal stability? A: The most direct strategy is interfacial engineering. Instead of modifying the bulk active layer, focus on inserting a stable, protective interlayer between the organic film and the MoO₃. Research on the analogous PM6:Y6 system shows that a thin, evaporated layer of C₆₀ is highly effective. It acts as a physical and electronic buffer, preventing the detrimental chemical interaction without disrupting charge extraction [1].

Q3: My device performance still decays under thermal stress even with a modified interface. What else should I check? A:

  • Verify layer homogeneity: Ensure your C₆₀ layer is uniform and fully covers the active layer surface. Pinholes can provide pathways for degradation.
  • Cross-check other interfaces: While the BHJ/MoO₃ interface is the primary culprit, also ensure the electron transport layer (e.g., ZnO) is properly passivated against other degradation factors [1].
  • Characterize the active layer: Although less critical for this specific failure mode, use techniques like AFI to confirm that the bulk heterojunction morphology of this compound with its donor polymer is itself thermally stable.

A Note on this compound Specific Data

  • Treating this as a validated starting point for your experiments with this compound.
  • Systematically optimizing the thickness of the C₆₀ layer for your specific device architecture and this compound blend.

References

FAQ & Troubleshooting Guide: Mitigating Morphology Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions and issues you might encounter:

  • Q1: Why does my IEICO-2F-based active layer form large, detrimental crystals during thermal annealing?

    • A: The formation of large, phase-separated crystals is a primary degradation pathway for many non-fullerene acceptors under thermal stress. Research on a similar slot-die coated PPDT2FBT:PC₆₁BM blend shows that the temperature of annealing is critical.
      • At a very high temperature of 120°C, large PC₆₁BM crystals formed within just 8 hours, significantly degrading device performance.
      • At a moderate 85°C, these large crystals did not form even after 6 months of annealing. Instead, performance changes were dominated by smaller morphological shifts [1].
    • Solution: Avoid using excessively high temperatures for accelerated aging tests, as this can initiate degradation pathways not seen under realistic operating conditions. Characterize the thermal behavior of your specific blend to identify a safe temperature window [1].
  • Q2: My device performance decays rapidly under heat, but the active layer morphology seems stable. What could be the issue?

    • A: The problem may lie at the interface between your active layer and the charge transport layers, not in the bulk morphology. A study on state-of-the-art PM6:Y6 solar cells identified the BHJ/MoO₃ interface as a major source of thermal-induced degradation.
      • Annealing at 150°C caused a ~10.5% performance decay, primarily due to increased charge recombination at this interface [2].
      • The chemical interaction between the organic blend and MoO₃ at high temperatures leads to unfavorable band alignment and reduced built-in potential [2].
    • Solution: Consider inserting a protective interlayer. Introducing a thin C₆₀ layer (3 nm) between the organic active layer and the MoO₃ was shown to significantly improve thermal stability, reducing performance decay to less than 2% [2].
  • Q3: How can I improve the thermal stability of my acceptor material through molecular design?

    • A: Modifying the side chains on the π-bridge of the acceptor molecule can tune its properties and stability. A comparison between IEICO-4F and a modified acceptor called IEICF-DMOT illustrates this point [3].
    • The following table compares key characteristics of these two acceptors:
Feature IEICO-4F (Reference) IEICF-DMOT (Short Side-Chain) Impact on Performance & Stability
π-Bridge Side Chain 2-ethylhexyloxyl (Longer) Methoxyl (Shorter) Enables molecular design for stability [3]
Crystallinity Higher Reduced Alters morphological stability under thermal stress [3]
Bandgap (E₉) 1.27 eV 1.38 eV Allows for tuning of light absorption and voltage [3]
LUMO Level -3.93 eV -3.85 eV Leads to a higher open-circuit voltage (Vₒ𝒸) [3]
PCE in Binary Device ~10% ~13% Demonstrates performance improvement [3]

Experimental Protocols for Investigation

To diagnose morphology degradation in your experiments, you can adopt the following methodologies from recent literature:

  • Characterizing Thermal Behavior of Blends

    • Purpose: To understand the morphological stability of your active layer under thermal stress.
    • Method: Use Dynamic Mechanical Thermal Analysis (DMTA). This technique can detect changes in the thermal and mechanical properties of the blend, such as glass transition temperatures and viscoelastic behavior, which precede or accompany large-scale phase separation [1].
    • Complementary Techniques: Combine DMTA with surface and thin-film characterization techniques like Atomic Force Microscopy (AFM) to correlate thermal properties with physical morphological changes [1].
  • Probing Interfacial Degradation

    • Purpose: To isolate and identify thermal degradation occurring at the interface between the active layer and the hole transport layer (e.g., MoO₃).
    • Method: Perform a pre-annealing study on incomplete device stacks [2].
    • Procedure: Fabricate devices up to the key interface (e.g., ITO/ZnO/Active Layer and ITO/ZnO/Active Layer/MoO₃). Anneal these partial structures at your target temperature (e.g., 150°C). Then, complete the device fabrication (depositing MoO₃/Al or Al, respectively). Comparing the final performance decay between these two sets pinpoints the degradation contribution from the specific interface [2].
    • Analysis: Use dark J-V curve analysis to monitor changes in ideality factor and built-in potential, which are indicators of increased interfacial charge recombination [2].

Experimental Workflow Diagrams

The following diagrams outline the key experimental workflows for investigating and preventing morphology degradation.

Diagram 1: Investigating Thermal Degradation Pathways

This workflow visualizes the experimental process for diagnosing the root cause of thermal degradation, as described in the protocols above.

G start Start Investigation step1 Fabricate Device Stacks start->step1 step2 Apply Thermal Stress (Annealing at Target Temp) step1->step2 step3 Characterize Bulk Morphology step2->step3  Technique: DMTA, AFM step4 Characterize Interfaces step2->step4  Technique: Pre-annealing, XPS step5 Analyze Device Performance step2->step5  Technique: J-V, EQE end Identify Dominant Degradation Pathway step3->end step4->end step5->end

Diagram 2: Strategies to Prevent Morphology Degradation

This flowchart summarizes the two main strategic approaches to mitigating thermal degradation, as discussed in the FAQs.

G start Goal: Prevent Morphology Degradation strat1 Optimize Processing Conditions start->strat1 strat2 Optimize Material & Interface start->strat2 sub1a Control Annealing Temperature strat1->sub1a sub2a Modify Acceptor Molecular Structure strat2->sub2a sub2c Insert Protective Interlayer strat2->sub2c sub1b Avoid excessively high temps for accelerated aging sub1a->sub1b sub2b Use Shorter Side-Chains (e.g., IEICF-DMOT) sub2a->sub2b sub2d Apply thin C₆₀ layer at BHJ/MoO₃ sub2c->sub2d

I hope this technical support guide provides a solid foundation for your research. The principles of careful thermal management and interfacial engineering are widely applicable for stabilizing non-fullerene acceptor-based devices.

References

Ternary Blend Optimization & Performance

Author: Smolecule Technical Support Team. Date: February 2026

Ternary blending is a fundamental strategy in organic optoelectronics, where a third component is added to a binary host to improve performance. The general working mechanisms in such a blend are illustrated below.

TernaryMechanisms cluster_charge Charge Transfer Mechanism cluster_energy Energy Transfer Mechanism Donor1 Donor Acceptor1 Acceptor 1 (e.g., IT-4F) Donor1->Acceptor1 e⁻ Transfer Acceptor2 Acceptor 2 (e.g., IEICO-4F) Acceptor1->Acceptor2 e⁻ Transfer AcceptorA Acceptor A (Energy Donor) AcceptorB Acceptor B (Energy Acceptor) AcceptorA->AcceptorB FRET

Diagram: Fundamental operating mechanisms in a ternary blend, showing charge and energy transfer pathways [1].

The performance of a ternary blend is highly dependent on the precise ratio of its components. The table below summarizes key data from a study optimizing a PM7:IT-4F:IEICO-4F blend, which serves as a useful paradigm [2].

Blend Ratio (PM7:IT-4F:IEICO-4F) Dark Current Density (Jd) Detectivity (D*) Key Observations

| 1:0.8:0 (Binary) (Reference) | Not Specified | Not Specified | Baseline binary blend for performance comparison. | | 1:0.8:0.2 (Optimized Ternary) | 4.95 × 10⁻¹⁰ A cm⁻² | 4.95 × 10¹³ Jones | Optimal performance; well-defined vertical phase separation; ultra-low Jd and high D* [2]. | | 1:0.8:0.4 (High Ternary) | Not Specified | Not Specified | Used for comparison; performance typically degrades if the third component is over-loaded. |

Troubleshooting Guide & FAQs

Here are some common experimental challenges and guidance based on general principles of ternary blend optimization.

Q1: My ternary blend device has a high dark current density (Jd). What could be the cause?

  • Check the blend ratio: An non-optimal ratio of the third component (like IEICO-4F/IEICO-2F) can disrupt the film morphology. The ratio must be carefully optimized, as shown in the table above [2].
  • Analyze film morphology: Use characterization techniques like cross-section Atomic Force Microscopy (AFM) and Kelvin Probe Force Microscopy (KPFM) to verify the formation of a favorable vertical phase separation, which is crucial for reducing Jd [2].
  • Verify solvent and processing: The choice of solvent (e.g., chlorobenzene/dichlorobenzene), additives (e.g., diiodooctane), and processing conditions (e.g., solution temperature, spin-coating speed) critically impact film formation and must be tightly controlled [2].

Q2: The photocurrent or responsivity of my device is lower than expected.

  • Investigate energy transfer: Ensure there is good spectral overlap between your materials to facilitate efficient Förster Resonance Energy Transfer (FRET), which can enhance light harvesting [1].
  • Confirm charge transport: The blend should have cascade-like energy level alignment to enable efficient charge separation and transport, minimizing recombination [1] [3].
  • Optimize film thickness: Device thickness (often between 200-400 nm) must balance light absorption with efficient charge extraction. It is typically controlled by the spin-coating speed and solution concentration [2].

Q3: How can I systematically approach the optimization of a new ternary blend? The following workflow outlines a structured experimental process, adaptable for IEICO-2F.

OptimizationWorkflow Start Define Optimization Goal Ratio Screen Blend Ratios Start->Ratio Process Optimize Processing (Solvent, Temp, Spin Speed) Ratio->Process Characterize Characterize Film (AFM, KPFM, Absorption) Process->Characterize Fabricate Fabricate OPD Device Characterize->Fabricate Test Test Device Performance (Jd, D*, R, LDR) Fabricate->Test Analyze Analyze & Correlate Data Test->Analyze Goal Target Performance Met? Analyze->Goal Goal->Ratio No / Iterate End Protocol Finalized Goal->End Yes

Diagram: A systematic workflow for optimizing a ternary blend, from initial screening to final protocol.

Experimental Protocol: Key Techniques

The methodologies below are critical for developing and analyzing high-performance ternary blends.

1. Device Fabrication (Example: ITO/ZnO/Active Layer/MoO3/Ag)

  • Substrate Preparation: Pattern and clean ITO glass sequentially with detergent, water, acetone, and isopropyl alcohol (IPA), then dry at 120°C [2].
  • ZnO Electron Transport Layer: Spin-coat a sol-gel ZnO precursor solution (zinc acetate in 2-methoxyethanol with ethanolamine) onto ITO, then anneal [2].
  • Active Layer Preparation: Prepare a blended solution of donor and acceptors (e.g., PM7:IT-4F:IEICO-4F) in a solvent like chlorobenzene/dichlorobenzene with a small volume% of an additive (e.g., 3% diiodooctane). Stir the solution overnight for homogeneity. Spin-coat the solution onto the preheated ZnO/ITO substrate, controlling the thickness via spin speed [2].
  • Electrode Deposition: Finally, thermally evaporate MoO3 and Ag layers to complete the device [2].

2. Film Morphology Characterization

  • Cross-section AFM & KPFM: These techniques are used to investigate the vertical phase separation and surface potential distribution within the active layer, which are directly linked to device performance metrics like dark current [2].

How to Proceed Without Specific this compound Data

Since direct information on this compound is not available, I suggest the following steps to advance your research:

  • Leverage Analogous Material Data: Use the provided information on IEICO-4F as a starting point for your experimental design with this compound, as the materials likely share similar properties and roles in a ternary blend.
  • Consult Specialized Databases: Search material-specific databases or supplier documentation for the absorption profile, energy levels, and other basic properties of this compound, which are foundational for planning your blends.
  • Begin with a Screening Experiment: Initiate your work by testing a range of blend ratios around the optimal points found for IEICO-4F (e.g., varying the this compound content between 0.1 and 0.4 relative to the donor), following the systematic workflow provided.

References

Understanding and Diagnosing Interfacial Recombination

Author: Smolecule Technical Support Team. Date: February 2026

Interfacial recombination occurs where two different materials meet, hindering device performance by causing energy loss and reducing voltage. The table below summarizes key diagnostic observations and their implications [1] [2].

Observation/Parameter Typical Measurement/Symptom Implication for Device Performance
Photoluminescence (PL) Quenching [3] Decrease in PL intensity at the interface Evidence of charge transfer; complete quenching suggests strong non-radiative recombination pathways.
Quasi-Fermi-Level Splitting (QFLS) Loss [2] Loss of 80 meV or more at an interface Directly limits the maximum achievable open-circuit voltage (VOC).
Low Open-Circuit Voltage [1] [2] VOC significantly below theoretical limit A primary symptom of significant non-radiative recombination, both in the bulk and at interfaces.
Role of Dopants [1] Higher dopant concentration increases recombination Dopants in charge transport layers (e.g., in spiro-OMeTAD) can be a major recombination bottleneck.

Experimental Protocols for Characterization and Suppression

Here are detailed methodologies for key experiments to identify and suppress interfacial recombination.

Protocol 1: Visualizing Recombination with Photoluminescence Imaging

This protocol uses transient and absolute photoluminescence imaging to map recombination hotspots, as detailed in research on perovskite solar cells [2].

  • Objective: To spatially resolve and quantify non-radiative recombination losses at interfaces and within the bulk material.
  • Materials & Equipment:
    • Sample device (e.g., your IEICO-2F heterojunction).
    • Laser excitation source (wavelength suitable for your absorber material).
    • High-sensitivity, time-gated camera (CCD or sCMOS).
    • Spectrometer or appropriate filters.
    • Software for absolute photoluminescence intensity calibration.
  • Procedure:
    • Mount the sample on the imaging stage.
    • Excite the sample with a uniform laser beam at 1 sun equivalent intensity.
    • Capture the photoluminescence signal: Acquire a steady-state PL image.
    • For transient imaging: Use a pulsed laser and capture images at various time delays to map the lifetime of charge carriers.
    • Calibrate absolutely: Convert the measured PL intensity into a quantitative measure of quasi-Fermi-level splitting (QFLS).
  • Troubleshooting:
    • Low Signal-to-Noise Ratio: Ensure the camera is cooled to reduce dark noise. Increase laser power within a safe range to avoid sample degradation.
    • Non-Uniform Excitation: Use beam-shaping optics to ensure the excitation light is even across the entire sample area.
Protocol 2: Suppressing Recombination with Ultrathin Interlayers

This method involves inserting a thin layer between the active material and the charge transport layer to passivate the interface [2].

  • Objective: To reduce interfacial recombination and increase VOC by introducing a passivating interlayer.
  • Materials:
    • Substrate with deposited bottom charge transport layer.
    • Precursor solution or material for the active layer (e.g., this compound blend).
    • Interlayer material (compatible with your interface, chosen based on its energy levels).
    • Solvent for interlayer deposition (if solution-based).
  • Procedure:
    • Prepare the substrate: Clean and treat the bottom charge transport layer as required.
    • Deposit the interlayer: Use a gentle deposition method (e.g., spin-coating, thermal evaporation, or atomic layer deposition) to form an ultrathin, continuous film. The goal is a layer thin enough to allow charge tunneling but sufficient to suppress recombination.
    • Characterize the interlayer: Use atomic force microscopy (AFM) to verify uniformity and coverage.
    • Complete the device: Deposit the active layer and the top charge transport layer on top of the new interlayer.
    • Test the device: Measure the current-voltage (J-V) characteristics to determine the new VOC and efficiency.
  • Troubleshooting:
    • Reduced Fill Factor or Current: This suggests the interlayer is too thick, creating a charge transport barrier. Optimize the deposition time or concentration to achieve a thinner layer.
    • No Improvement in VOC: The interlayer material may not be effectively passivating the specific defects at your interface. Reconsider the choice of interlayer material.

The following workflow outlines the core troubleshooting process for diagnosing and resolving interfacial recombination.

recombination_troubleshooting Start Symptom: Low Device Open-Circuit Voltage Step1 Perform Photoluminescence (PL) Imaging Characterization Start->Step1 Step2 Analyze PL Quenching at Interfaces Step1->Step2 Step3 Identify Dominant Recombination Bottleneck Step2->Step3 Step4a Bulk Recombination is Dominant Step3->Step4a Step4b Interfacial Recombination is Dominant Step3->Step4b Step5a Focus on Bulk Passivation: Improve Crystallization Add Bulk Passivators Step4a->Step5a Step5b Focus on Interface Engineering: Introduce Ultrathin Interlayers Optimize Charge Transport Layer Dopants Step4b->Step5b Step6 Re-characterize Device Performance Step5a->Step6 Step5b->Step6 Success VOC and Efficiency Improved Step6->Success

Key Takeaways for Researchers

  • The Central Trade-off: Interfacial charge transfer is essential for device function, but the same interface can become a site for performance-killing recombination. The goal is to manage this balance [3].
  • Dopants Are a Double-Edged Sword: While necessary for charge transport in many organic layers, dopants themselves can significantly increase interfacial recombination. Systematically optimizing their concentration is crucial [1].
  • Visualization is Key: Techniques like absolute PL imaging are powerful because they translate an abstract loss (VOC) into a visible, spatially resolved problem, making it easier to target interventions [2].

References

enhancing IEICO-2F charge separation and transport

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of Charge Transport

Understanding the core mechanisms of charge transport is essential for diagnosing issues in organic solar cells. The table below summarizes the key differences between two primary mechanisms [1].

Feature Band Transport (in Crystalline Solids) Hopping Transport (in Disordered Solids)
Underlying Mechanism Delocalized wavefunctions over the entire volume [1] Tunneling or overcoming barriers between localized sites [1]
Mean Free Path Larger than the inter-site distance [1] Equal to the inter-site distance [1]
Typical Mobility >1 cm²/(V·s) [1] <0.01 cm²/(V·s) [1]
Temperature Dependence Decreases with increasing temperature [1] Increases with increasing temperature [1]
Electric Field Dependence Independent [1] Increases with field (e.g., Poole-Frenkel effect) [1]

Materials like IEICO-2F, used in organic photovoltaics (OPVs), typically exhibit hopping transport due to their more disordered nature [1] [2]. The conductivity ((\sigma)) in such systems is often described by the Arrhenius relationship, where it decreases with lower temperature [1]: [ \sigma = \sigma_0 \exp\left(-\frac{E_a}{k_{\text{B}}T}\right) ] Here, (E_a) is the activation energy, (k_{\text{B}}) is Boltzmann's constant, and (T) is temperature.

Experimental Characterization Techniques

To diagnose charge separation and transport issues, you can use several experimental methods to measure current-voltage characteristics and determine the dominant transport mechanism. The following workflow outlines a structured diagnostic approach, with key mechanisms and their signatures detailed in the table below.

G Start Measure Device I-V Characteristics A Perform Differential Conductance Analysis Start->A B Analyze Temperature Dependence A->B C Analyze Electric Field Dependence A->C D Identify Dominant Transport Mechanism B->D e.g., Arrhenius fit C->D e.g., Poole-Frenkel fit E Correlate with Material Properties & Morphology D->E

Diagram: Workflow for Identifying Charge Transport Mechanisms

Transport Mechanism Key Functional Form (Current vs. Voltage/Field) Key Identifying Feature (Differential Form)
Arrhenius (Activated) ( I \propto E \exp\left(-\frac{E_a}{k_B T}\right) ) [1] ( \frac{d \ln I}{d E} = \frac{1}{E} ) [1]
Poole-Frenkel Hopping ( I \propto E \exp\left[-\frac{e}{k_B T}\left(\phi_B - \sqrt{\frac{eE}{4\pi \epsilon_0 \epsilon_r}}\right)\right] ) [1] ( \frac{d \ln I}{d E} = \frac{1}{E} + \frac{e}{4k_B T}\left(\frac{e}{\pi \epsilon_0 \epsilon_r}\right)^{\frac{1}{2}} E^{-\frac{1}{2}} ) [1]
Thermionic Emission ( I \propto T^2 \exp\left[-\frac{e}{k_B T}\left(\phi_B - \sqrt{\frac{eE}{4\pi \epsilon_0 \epsilon_r}}\right)\right] ) [1] ( \frac{d \ln I}{d V} \propto V^{-\frac{1}{2}} ) [1]

Strategies for Enhanced Performance

Based on general principles for organic non-fullerene acceptor systems like this compound, here are key levers for optimizing charge separation and transport [2]:

  • Optimize the Driving Force: The energy offset between donor and acceptor materials provides the driving force for exciton dissociation. While a larger offset can improve charge separation, it can also increase voltage losses. Recent research focuses on minimizing this driving force while maintaining high quantum efficiency, for instance, by exploiting interface hybridization to reduce energy losses [2].
  • Control Material Polarization and Electrostatics: Molecular orientation and interfacial arrangements can create beneficial quadrupole moments (electrostatics). These built-in electric fields can provide a "polarization driving force" that aids in separating charges and reducing recombination, without requiring a large energy offset [2].
  • Engineer the Bulk Heterojunction Morphology: The nanoscale structure of the donor-acceptor blend is critical.
    • Domain Purity: Ensure pure phases of donor and acceptor to facilitate charge transport within each material.
    • Domain Size: Optimize the domain size to match the exciton diffusion length (typically ~10-20 nm) to ensure excitons can reach the interface for charge separation.
    • Interfacial Area: A well-intermixed, large D/A interface area promotes efficient exciton dissociation.

Key Protocols for Investigation

  • Fabricating Devices for Transport Studies

    • Method: Thin-film deposition (e.g., spin-coating) or break junctions [1].
    • Purpose: To create a device structure (e.g., a sandwich structure with active layer between electrodes) suitable for measuring current-voltage (I-V) characteristics.
  • Probing the Charge Transfer (CT) State

    • Techniques: Use Electroluminescence (EL) spectroscopy and Fourier Transform Photocurrent Spectroscopy (FTPS) [2].
    • Purpose: To directly measure the energy of the interfacial CT state, which is decisive for both exciton dissociation and charge separation. This helps in quantifying voltage losses.
  • Quantifying Ionization Energies and Electron Affinities

    • Techniques: Photoelectron Spectroscopy (PES) or Cyclovoltammetry (CV) [2].
    • Purpose: To determine the HOMO and LUMO energy levels of donor and acceptor materials, which allows for the calculation of energy offsets and the prediction of the driving force for charge transfer.

References

preventing IEICO-2F MoO3 interfacial degradation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding MoO₃ Interfacial Degradation

The thermal degradation at the MoO₃ interface is a critical failure point that can severely impact device performance. The core issues identified in recent studies are:

  • Chemical Doping: Upon thermal annealing, MoO₃ can chemically dope the organic photoactive layer. This leads to unfavorable band alignment at the interface, which increases charge recombination and reduces the built-in potential of the cell, causing significant losses in Voc and FF [1].
  • MoO₃ Diffusion: Evidence shows that thermal annealing can lead to the formation and diffusion of reduced MoO₃ species ((MoO₃)⁻) through the photoactive layer. These act as acceptor-type impurities, p-doping the bulk and increasing non-radiative recombination. Accumulation of these species at the cathode further degrades performance [2].

Troubleshooting Guide & Mitigation Strategies

Two primary strategies have been proven effective in suppressing this interfacial degradation. The following table summarizes these approaches and their outcomes.

Strategy Mechanism of Action Reported Performance & Stability
Inserting a C₆₀ Interlayer [1] Acts as a protective layer between the organic bulk heterojunction (BHJ) and MoO₃, preventing direct chemical interaction and doping. >16% PCE (initial); <2% decay after annealing at 150°C with a 3 nm C₆₀ layer.
Using a TCTA Interlayer [2] Suppresses the diffusion of (MoO₃)⁻ species into the photoactive layer (PM6:L8-BO), mitigating p-doping and recombination. >16% PCE after hot-press encapsulation; excellent thermal stability maintained at 85°C.

Detailed Experimental Protocols

Protocol 1: Using a C₆₀ Interlayer for Interface Passivation

This method focuses on creating a physical barrier to prevent the chemical reaction between MoO₃ and the organic layer.

  • Device Fabrication: Fabricate an inverted organic solar cell with a standard structure (e.g., ITO/ZnO/PM6:Y6/MoO₃/Al) [1].
  • Interlayer Deposition: Before thermally evaporating the MoO₃ layer, deposit a thin layer of C₆₀ (e.g., 3 nm) directly onto the PM6:Y6 photoactive layer [1].
  • Key Considerations:
    • The thickness of the C₆₀ layer is critical. A 3 nm layer was found to be optimal, successfully passivating the interface without significantly hindering charge transport [1].
    • This approach directly addresses the chemical doping mechanism, stabilizing the VOC and FF under thermal stress [1].
Protocol 2: Using a TCTA Interlayer to Suppress MoO₃ Diffusion

This strategy employs a high-ionization potential material to block the diffusion of reduced molybdenum species.

  • Device Fabrication: Fabricate an inverted cell (e.g., ITO/ZnO/PM6:L8-BO/MoO₃/Ag) [2].
  • Interlayer Deposition: Spin-coat or evaporate a thin film of TCTA (4,4',4''-tris(carbazol-9-yl)-triphenylamine) between the photoactive layer (PM6:L8-BO) and the MoO₃ hole transport layer [2].
  • Key Considerations:
    • The TCTA layer acts as a diffusion barrier, preventing (MoO₃)⁻ from penetrating into and p-doping the bulk heterojunction, thus preserving the JSC and overall performance [2].
    • This method has proven effective in maintaining high efficiency even after the high-temperature process of hot-press encapsulation [2].

The experimental workflow below summarizes the decision-making process for addressing MoO₃ interfacial degradation.

Start Observed Thermal Degradation at MoO₃ Interface Analyze Analyze Performance Loss Start->Analyze Path1 Significant VOC & FF loss (Primary degradation) Analyze->Path1 Path2 Significant JSC loss & gradual VOC/FF decay Analyze->Path2 Sol1 Strategy: Block Chemical Doping Insert C₆₀ Interlayer (3 nm) Path1->Sol1 Sol2 Strategy: Block Mo-species Diffusion Insert TCTA Interlayer Path2->Sol2 Outcome1 Outcome: Stabilized VOC/FF <2% PCE decay at 150°C Sol1->Outcome1 Outcome2 Outcome: Stabilized JSC/VOC/FF High PCE after encapsulation Sol2->Outcome2

Key Recommendations for Experimental Design

  • Diagnose Your Degradation: First, analyze your J-V parameters after thermal stress. A rapid drop in VOC and FF strongly suggests chemical doping is the main issue [1]. A pronounced JSC loss, coupled with slower VOC/FF decay, may indicate significant Mo-species diffusion into the bulk [2]. This will guide you toward the most effective strategy.
  • Material Selection: While C₆₀ and TCTA are proven, the principle is to use a stable, inert interlayer. You may explore other materials with similar electronic properties and high thermal stability.
  • Thickness Optimization: The efficacy of an interlayer is highly dependent on its thickness. A balance must be struck between effective blocking and minimal series resistance. Always include a thickness optimization series in your experiments.

References

IEICO-2F compression-stretching test stability

Author: Smolecule Technical Support Team. Date: February 2026

IEICO-2F Chemical and Application Overview

The table below summarizes the fundamental information for this compound, which is crucial for contextualizing any experimental work [1].

Property Description
Chemical Name Propanedinitrile, 2,2'-[[4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis[[4-[(2-ethylhexyl)oxy]-5,2-thiophenediyl]-(Z)-methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis-
Synonyms IEICO; this compound
CAS Number 2055812-53-6
Molecular Formula C₁₁₄H₁₁₈N₄O₄S₄
Molecular Weight 1736.46 g/mol
Form Solid
Color Dark
Density 1.182±0.06 g/cm³ (Predicted)
Primary Use High-performance narrow-bandgap non-fullerene acceptor (NFA) in organic photovoltaic (OPV) devices.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary application of this compound in research?

    • A1: this compound is primarily used as a narrow-bandgap non-fullerene acceptor in organic solar cells. Its complementary absorption spectrum to medium/high bandgap donors makes it excellent for creating high-efficiency tandem solar cells, with reported power conversion efficiencies (PCE) of nearly 14% [1].
  • Q2: I cannot find specific compression-stretching stability data for this compound. Where should I look?

    • A2: Specific mechanical stability data for organic electronic materials like this compound is often found in specialized scientific literature rather than general chemical databases. It is recommended to search deeply in materials science journals and conference proceedings focusing on the mechanical reliability of flexible organic photovoltaics. Testing may also be inferred from studies on similar NFAs.

Troubleshooting Guide for Material Stability

Based on general principles of material testing, here are potential issues and investigative steps related to material stability.

Problem Possible Cause Investigation & Resolution Steps
Material degradation during processing Sensitivity to shear forces or thermal stress during solution-processing or film formation. Characterize film quality (e.g., via AFM) before/after processing. Compare different processing solvents and annealing temperatures.
Poor mechanical robustness in thin films Weak intermolecular interactions or lack of ductility in the solid state, leading to cracking under stress. Perform a controlled flexure/bend test on fabricated thin films. Blend with more flexible polymer donors to enhance mechanical properties.
Performance decay under operational stress Combined effect of mechanical stress (compression/stretching) and environmental factors (oxygen, moisture, light). Design an experiment that couples mechanical cycling (compression/stretch) with standard OPV operational stability tests (e.g., ISOS protocols).

General Framework for Compression-Stretching Tests

Since specific protocols for this compound are unavailable, the following outlines a general experimental approach based on standard practices [2]. You would need to adapt parameters like force and cycle count based on your specific application (e.g., flexible solar cells).

G Start Start Test Specimen Prepare Specimen (Material as powder or thin film on substrate) Start->Specimen Mount Mount in Testing Machine Specimen->Mount Preload Apply Small Preload Mount->Preload Cond1 Apply Compressive or Tensile Force? Preload->Cond1 Compress Compression Phase (Force ↑, Displacement ↓) Cond1->Compress Compression Stretch Tension Phase (Force ↑, Displacement ↑) Cond1->Stretch Tension Cond2 Cycle to Failure? Cycle Cyclic Loading (Repeat for N cycles) Cond2->Cycle Yes Hold Hold at Constant Force/Strain Cond2->Hold No Compress->Cond2 Stretch->Cond2 Monitor Monitor for: - Stress Relaxation - Creep - Visual Cracks Cycle->Monitor Hold->Monitor Final Apply Force Until Material Failure Monitor->Final Data Record Data: - Force vs. Displacement - Stress vs. Strain Final->Data End Analyze Data & Assess Stability Data->End

Experimental Workflow for Material Stability Testing

The diagram above outlines a general workflow for conducting a mechanical stability test. Key properties to obtain from such a test include [2]:

  • Compressive/Tensile Strength: The maximum stress the material can withstand.
  • Yield Strength: The stress at which the material begins to deform permanently.
  • Modulus of Elasticity: A measure of the material's stiffness.
  • Ductility: The material's ability to undergo deformation without cracking.

References

Troubleshooting Guide: Bending Tests for Organic Semiconductor Films

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges researchers face when evaluating the mechanical flexibility of organic semiconductor materials, such as those based on IEICO acceptors.

Problem Possible Causes Recommended Solutions
High Data Scatter Inconsistent sample preparation, poor alignment in test fixture, irregular film thickness [1]. Standardize sample cutting; ensure uniform film thickness; verify fixture alignment [2].
Film Cracking During Test Intrinsic material brittleness, excessive strain rate, stress concentration at fixture contact points [1]. Reduce bending deflection/rate; use mandrels with larger radius to reduce local strain; apply protective coating [3].
Unclear Failure Point Material degrades progressively without sudden fracture; data acquisition rate too low [1]. Use high-sampling-rate equipment; define failure via a specific percentage drop in electrical performance [2].

Frequently Asked Questions (FAQs)

Q1: What is the industry-standard method for evaluating the bending flexibility of small, thin samples like organic semiconductor films? The three-point bending test is a widely used and standardized method (ASTM F2606-08) for this purpose [2]. It involves supporting a sample at two ends and applying a load at the center, allowing for the calculation of flexibility and modulus of elasticity. This method has been validated for delicate structures, including 3D-printed titanium stent prototypes, confirming its suitability for assessing similar small-scale, advanced materials [2].

Q2: How can I continuously monitor the degradation of my sample's mechanical properties during a long-term bending test without destroying it? You can use a non-destructive bending test based on the flexural vibration method [1]. This technique involves tapping the sample and using a fast Fourier transform (FFT) analyzer to measure its fundamental resonance frequency. The dynamic modulus of elasticity (Ed) is then calculated from this frequency. By tracking the retention of Ed over time or after multiple test cycles, you can monitor the degradation process using the same sample throughout the experiment [1].

Q3: Are there other tests relevant for assessing the durability of cable or fiber-like structures in flexible electronics? Yes, besides the standard bending test, twist tests and U-fold tests are commonly employed [3]. These methods examine durability against torsion and sharp bending phenomena, respectively. The choice between a three-point and a four-point bending test should also be considered based on which best simulates the real-world bending situation your material will encounter [3].

Experimental Protocol: Three-Point Bending Test

For researchers looking to implement the three-point bending test, here is a detailed methodology based on an established ASTM standard and recent academic research [2].

1. Objective: To determine the bending stress and flexibility of a simply supported beam subjected to a concentrated load at its center.

2. Apparatus Required [4]:

  • Universal Testing Machine (e.g., Instron) with a 500N load cell.
  • Bending Fixture (two supports and one loading head).
  • Vernier Calipers.
  • Meter Rod.
  • Test Samples.

3. Procedure [2] [4]:

  • Sample Preparation: Prepare samples to the required dimensions (e.g., 300 mm x 50 mm). Measure the exact width (b) and depth (d) of each sample using calipers.
  • Fixture Setup: Adjust the supports on the testing machine to achieve the desired span length (e.g., 73.03 mm for a 16 mm diameter stent prototype, as per ASTM). Ensure the sample is centered on the supports.
  • Testing: Apply a bending deflection at a constant rate (e.g., 0.1 mm/s) up to a predefined maximum (e.g., 10 mm). The load cell will record the applied force and the corresponding displacement.
  • Data Recording: Record the initial reading and the deflection at each load increment.

4. Key Calculations [4]:

  • Moment of Inertia (I): For a rectangular cross-section, ( I = \frac{b d^3}{12} )
  • Bending Stress (σb): ( σ_b = \frac{M y}{I} )
    • Where ( M = \frac{W l}{4} ) is the bending moment at the center, ( W ) is the load, ( l ) is the span length, and ( y ) is the distance from the neutral axis to the top fiber (d/2).
  • Young's Modulus (E): ( E = \frac{W l^3}{48 δ I} )
    • Where ( δ ) is the deflection at the center for the given load ( W ).

Data Presentation Template

Since specific data for IEICO-2F is unavailable, the table below is a template for organizing your experimental results on performance retention. You would replace the placeholder "X" values with your measured data.

Table: Template for Bending Performance Retention Data

Bending Cycle Count Dynamic Modulus (Ed) Retention (%) Electrical Conductivity Retention (%) Observed Physical Degradation
0 100 100 None
100 X X Micro-cracks visible under microscope
500 X X ...
1000 X X ...
5000 X X ...

Experimental Workflow Diagram

The following diagram visualizes the workflow for a non-destructive bending test study, from sample preparation to data analysis.

Start Sample Preparation (Measure dimensions) A1 Initial Non-Destructive Test (Measure initial Ed) Start->A1 A2 Apply Aging Treatment (e.g., Humidity, Bending Cycles) A1->A2 A3 Periodic Non-Destructive Test (Measure Ed retention) A2->A3 Decision Continue Aging? A3->Decision Decision->A2 Yes End Final Destructive Test (e.g., MOR, Electrical) Decision->End No

Diagram Title: Non-Destructive Bending Test Workflow

How to Proceed Without Specific this compound Data

To obtain the specific performance data you need, I suggest these steps:

  • Conduct Original Experiments: Use the protocols above to test your this compound films, filling in the data template with your results.
  • Refine Your Literature Search: Look for pre-prints or recent conference papers on materials science platforms using broader terms like "organic photovoltaic mechanical stability" or "flexible OPV degradation".
  • Explore Material Properties: Research the fundamental properties of the this compound component materials (e.g., the polymer donor PBDB-T-2F) as their characteristics heavily influence the blend's overall performance [5].

References

Framework for Your Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your content around the following question-and-answer format, filling in the specifics as you gather data from manufacturer datasheets and your own experimental results.

FAQ & Troubleshooting Guide

Section Example Question Key Information to Include (with sourced data)

| Material Properties | What are the basic optical and electronic properties of IEICO-2F? | • Chemical Formula (e.g., C...) • Molecular Weight (g/mol) • HOMO/LUMO Levels (eV) • Absorption Maxima (λmax in nm) [1]. | | Device Fabrication | What is a standard protocol for fabricating a solar cell with this compound? | • Device stack structure (e.g., ITO/ZnO/Active Layer/MoOₓ/Ag) [1]. • Detailed recipe for the active layer: donor:acceptor blend ratio, total concentration, solvent(s), and annealing conditions. | | Phase Separation Control | How can I control the vertical phase separation in the active layer? | • Specific methods (e.g., solvent vapor annealing, thermal annealing, use of solvent additives). • Recommended parameters for each method (e.g., temperature, time, additive concentration). • Expected outcomes (e.g., improved charge separation, higher PCE). | | Troubleshooting | My device efficiency is low. What could be the cause? | • Problem: Low JSC (Short-Circuit Current). Potential Cause & Solution: Poor morphology or insufficient phase separation. Try optimizing the annealing process or solvent additive ratio. • Problem: Low VOC (Open-Circuit Voltage). Potential Cause & Solution: Energy level misalignment or impurities. Verify the HOMO of the donor and LUMO of the acceptor; ensure material purity. |

Experimental Protocol Template

For the "Experimental Protocols" section, here is a template you can adapt based on your specific experiments and literature.

workflow Start Start: Substrate Preparation Step1 Active Layer Formulation Start->Step1 Clean/UV-Ozone Step2 Film Deposition (Spin-coating) Step1->Step2 Prepare solution (Solvent, Ratio) Step3 Phase Separation Control Step2->Step3 Wet film formed Step4 Characterization Step3->Step4 Film solidified End End: Data Analysis Step4->End Measure PCE, FF, etc.

Diagram 1: Generalized workflow for organic solar cell active layer optimization.

Finding the Information You Need

  • Consult Manufacturer Datasheets: The most reliable information on material properties, recommended blend ratios, and processing solvents will come from the technical data sheets provided by the chemical supplier (e.g., 1-Material, Ossila) [2] [1].
  • Search Academic Literature: Use scholarly databases (like Google Scholar, Web of Science) to find recent research papers using "this compound". Look for phrases like "device fabrication," "morphology optimization," and "vertical phase separation" in the methods and results sections.
  • Benchmark with Analogues: Use data from related well-documented molecules, like IEICO-4F, to inform your initial experiments. For example, one study achieved high performance using a ternary blend with PTB7-Th and BIT-4F-T [1]. The table below shows key metrics from that work:
Parameter Value for PTB7-Th:BIT-4F-T:IEICO-4F Device
Device Structure ITO/ZnO/Active Layer/MoOₓ/Ag
Active Layer Thickness ~150 nm
Blend Ratio 0.9 : 0.1 : 1
Open-Circuit Voltage (VOC) 0.723 V
Short-Circuit Current (JSC) 27.30 mA cm⁻²
Fill Factor (FF) 70.9 %
Power Conversion Efficiency (PCE) 14.0 %

Table: Example device performance data for a ternary organic solar cell using the related acceptor IEICO-4F. Adapted from [1].

References

IEICO-2F efficiency validation and certification

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data of IEICO-family Acceptors

The table below consolidates experimental data for IEICO-related acceptors in organic solar cells, highlighting the high efficiency achieved by i-IEICO-2F.

Non-Fullerene Acceptor Polymer Donor Power Conversion Efficiency (PCE) Open-Circuit Voltage (VOC) Short-Circuit Current Density (JSC) Fill Factor (FF) Citation / Source
i-IEICO-2F J52 12.86% Information not specified in abstract Information not specified in abstract Information not specified in abstract [1]
i-IEICO-F3 J52 7.65% Information not specified in abstract Information not specified in abstract Information not specified in abstract [1]
IEICO-4F PTB7-Th:BIT-4F-T 14.0% 0.723 V 27.30 mA/cm² 70.9% [2] [3]
IEICO-4F (in ternary blend) PTB7-Th ~14% 0.723 V 27.3 mA/cm² 0.709 [2]
IEICO-4F (in photodetector) N/A Responsivity: 8.32 A/W N/A N/A N/A [4]

Key Experimental Protocols

To validate and reproduce the high performance of these materials, the following experimental details are crucial.

  • Device Fabrication for i-IEICO-2F Solar Cells: The reported efficiency of 12.86% was achieved in a standard polymer solar cell device structure [1]. The active layer consisted of the fluorinated polymer donor J52 and the small-molecule acceptor i-IEICO-2F. The study emphasized that the specific position of the fluorine atom on the molecular end-group significantly impacted molar absorptivity, charge recombination dynamics, and crystallinity, leading to the superior performance of i-IEICO-2F over its isomer i-IEICO-F3 [1].

  • Device Fabrication for IEICO-4F Ternary Solar Cells: The 14.0% efficient cell had a structure of ITO/ZnO/PTB7-Th:BIT-4F-T:IEICO-4F/MoOx/Ag [3]. The active layer was a ternary blend using PTB7-Th as the primary donor, IEICO-4F as the acceptor, and a small amount of a second donor, BIT-4F-T. BIT-4F-T acted as both a sensitizer to broaden the absorption spectrum and a processing aid to optimize the blend morphology, which enhanced all photovoltaic parameters [3].

  • Photodetector Fabrication with IEICO-4F: The high-performance photodetector was based on an IEICO-4F/WSe2 heterojunction [4]. Researchers optimized the device by tuning the thickness of the IEICO-4F layer. The optimal thickness of 6.0 nm resulted in efficient charge transfer, quantified by the complete quenching of WSe2's photoluminescence. This yielded a high responsivity of 8.32 A/W and a specific detectivity of 4.65 × 1011 Jones under 808 nm illumination [4].

Pathways for Further Validation

Since standardized certification data for IEICO-2F was not located, the following flowchart outlines a strategy to gather comprehensive validation evidence.

Start Goal: Validate this compound Efficiency LiteratureReview Conduct Systematic Literature Review Start->LiteratureReview LabValidation Perform Independent Lab Validation Start->LabValidation SearchDB Search specialized databases: • PubMed/PMC • Web of Science • Scopus LiteratureReview->SearchDB Report Compile Comparative Guide with Sourced and Experimental Data LiteratureReview->Report JVMeasurement Current-Voltage (J-V) Measurement under standard test conditions LabValidation->JVMeasurement AnalyzeData Analyze reported device parameters SearchDB->AnalyzeData AnalyzeData->Report EQE External Quantum Efficiency (EQE) Spectrum Measurement JVMeasurement->EQE Stability Long-term Stability and Aging Tests EQE->Stability Stability->Report

The academic performance data for i-IEICO-2F is promising. For official certification or to include this compound in a product guide, I suggest:

  • Contacting suppliers like Sigma-Aldrich [5] or 1-Material [6] directly to inquire about available certification documents or detailed test reports.
  • Following the validation pathway in the diagram, which involves a thorough literature review and independent laboratory testing to build a comprehensive dataset.

References

Stability Testing Framework for Organic Electronic Materials

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to IEICO-2F, the following framework, guided by the International Council for Harmonisation (ICH), is the standard for evaluating product stability [1] [2]. You can adapt this framework to design your own stability studies for this compound.

1. Objective Definition The primary goal is to determine how the quality of this compound varies with time under the influence of environmental factors like temperature, humidity, and light. This data is crucial for establishing a retest period (for the raw material) and predicting the shelf life of final products, such as organic solar cells or photodetectors [1] [2].

2. Study Design Parameters You must define the following parameters before starting the study [2]:

  • Batch Selection: Use at least three primary batches of this compound. These batches should be manufactured at a pilot scale using a process that simulates the final production process [2].
  • Specifications: Test attributes that are susceptible to change and could impact quality, safety, or efficacy. For this compound, this would likely include:
    • Chemical: Appearance, assay (purity), and levels of degradation products.
    • Physical: Absorption spectra, crystallinity, and solubility.
    • Performance: Photovoltaic performance metrics (PCE, Voc, Jsc, FF) when blended in a device [2].
  • Container Closure System: Conduct the study with this compound packaged in the same container closure system proposed for storage and distribution [2].
  • Testing Frequency: A typical schedule for long-term studies is [2]:
    • Year 1: Every 3 months
    • Year 2: Every 6 months
    • Subsequently: Annually

3. Storage Conditions The table below outlines standard storage conditions for stability studies. The "General Case" is most commonly applied for materials stored at ambient temperature [1] [2].

Study Type Storage Conditions Minimum Data Period at Submission Purpose
Long Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the retest period under proposed storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months To provide data if significant change occurs at the accelerated condition [1].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To evaluate the impact of short-term excursions and predict stability [1].

RH = Relative Humidity

4. Data Evaluation and Commitment

  • Evaluation: Stability data from the minimum of three batches should be evaluated to determine the retest period. This involves assessing the results of physical, chemical, and performance tests over time [2].
  • Stability Commitment: If the submitted data at the time of approval does not cover the full proposed retest period, a commitment must be made to continue the studies post-approval [2].

This compound Context and Performance

This compound is a non-fullerene acceptor (NFA) used in organic electronic devices, not a drug substance. Its "stability" is often discussed in terms of its performance in devices rather than traditional pharmaceutical shelf-life.

  • Role and Analogs: this compound belongs to a family of NFAs with an A-D-A (Acceptor-Donor-Acceptor) structure, designed for strong near-infrared absorption [3]. Key materials in this family include IEICO, IEICO-4F, and 4TIC [3].
  • High-Performance Applications: These materials are often used in the rear sub-cell of tandem organic solar cells (OSCs) due to their narrow bandgap, which helps maximize light absorption and achieve high Power Conversion Efficiencies (PCEs) [3]. For example, tandem OSCs using IEICO-4F have achieved PCEs of over 14% [3].
  • Photodetector Application: IEICO-4F has also been used in high-performance photodetectors. One study showed that an IEICO-4F/WSe2 heterojunction exhibited excellent charge transfer and a responsivity of 8.32 A/W [4].

Experimental Protocol Guidance

For a stability study on this compound, you would adapt the general framework with specific analyses relevant to its function. The workflow can be summarized as follows:

Start Define Study Objective and Test Specifications for this compound A Select & Package Three Pilot Batches Start->A B Place Batches in Stability Chambers A->B C Withdraw Samples at Predetermined Intervals B->C D Perform Analytical and Performance Testing C->D C->D Repeat over time D->C Repeat over time E Analyze Data and Establish Retest Period D->E F Report and Label E->F

Key experimental methodologies would include:

  • Stress Testing: To identify likely degradation products and pathways, stress testing should be conducted on a single batch. This involves exposing this compound to harsher conditions, such as elevated temperatures (e.g., 50°C, 60°C), high humidity (≥75% RH), oxidation, and photolysis [2].
  • Performance Testing: The most critical tests would involve fabricating prototype devices (e.g., solar cells or photodetectors) from the aged this compound and measuring key performance metrics against a control.
  • Material Characterization: Compare the aged material with a fresh control using techniques like:
    • Absorption Spectroscopy to check for changes in the absorption profile.
    • Chromatography (HPLC) to measure purity and identify degradation products.
    • Mass Spectrometry to confirm the identity of any degradants.

A Path Forward for Your Research

Since direct data on this compound's long-term stability is scarce, I suggest the following to create a meaningful comparison:

  • Consult Specialized Databases: Search patent filings or scientific journals on platforms like SciFinder or Reaxys, which may contain proprietary stability data.
  • Benchmark Against Known Materials: Design a study comparing this compound with other common NFAs (like ITIC, Y6, or its analog IEICO-4F) under identical accelerated and long-term stability conditions. The performance metrics in the search results can serve as a baseline for what "high performance" looks like for this material class [5] [3] [4].
  • Focus on Device Stability: For organic solar cells, the stability of the bulk heterojunction blend is often more critical than the acceptor alone. You may also need to investigate the stability of devices made with this compound under continuous illumination and thermal stress.

References

Performance Comparison of IEICO-4F in Binary vs. Ternary Systems

Author: Smolecule Technical Support Team. Date: February 2026

The core advantage of incorporating IEICO-4F into a ternary blend is the synergistic improvement in multiple device parameters. The table below summarizes key performance data from recent studies.

Blend Type Blend Composition PCE (%) VOC (V) JSC (mA/cm²) FF (%) Key Findings Citation
Ternary PTB7-Th:BIT-4F-T:IEICO-4F 14.0 0.723 27.30 70.9 The small molecule donor BIT-4F-T provided complementary absorption, enhancing current. [1]
Ternary PBDB-T:IEICF-DMOT:IEICO-4F 14.0 - - - IEICO-4F acted as a near-infrared absorber, boosting crystallinity and charge mobility. [2]
Binary PTB7-Th:IEICO-4F (Reference) ~10 - - - Served as a baseline; efficiency was significantly lower than its ternary counterparts. [2]

Experimental Insights and Protocols

The enhanced performance in ternary blends is not accidental but stems from specific material interactions and optimized fabrication. Below are some key experimental insights and the general workflow for creating and evaluating these solar cells.

Mechanism Behind the Enhancement
  • Complementary Absorption: IEICO-4F is a low band-gap material that absorbs light deep in the near-infrared (NIR) region, with a maximum absorption around 860 nm [1]. In a ternary blend, it works with other components that absorb in the visible range, allowing the cell to harvest a broader spectrum of sunlight.
  • Improved Morphology and Crystallinity: The addition of a third component, such as the small-molecule acceptor IEICO-4F, can enhance the molecular ordering and crystallinity of both the donor and acceptor phases within the blend. This leads to higher charge carrier mobilities and more efficient charge transport [2].
  • Energy Transfer: Recent studies highlight a Short-Range Energy Transfer (SRET) mechanism in NFA-based blends like those containing IEICO-4F. This ultrafast (~200 fs) process, mediated by interfacial states with mixed charge-transfer character, works alongside traditional FRET to enhance exciton harvesting from the donor to the acceptor [3].
General Experimental Workflow

The following diagram outlines a typical protocol for fabricating and testing ternary organic solar cells, which was used to generate the performance data cited above.

cluster_protocol Typical Inverted OSC Fabrication & Testing Protocol step1 Substrate Preparation (ITO-coated glass) step2 Spin-coat Electron Transport Layer (e.g., ZnO) step1->step2 step3 Spin-coat Photoactive Layer (Donor:Acceptor Blend) step2->step3 step4 Thermal Annealing step3->step4 step5 Deposit Hole Transport Layer & Electrodes (e.g., MoOx/Ag) step4->step5 step6 J-V Characterization (Under simulated AM 1.5G light) step5->step6 step7 EQE Measurement step6->step7 Validates JSC step8 Morphology & Crystallinity Analysis (e.g., GIWAXS, TEM) step6->step8 Explains performance

Key Steps in the Workflow:

  • Device Architecture: A common structure is the inverted geometry: ITO/ZnO/Photoactive Layer/MoOₓ/Ag [1].
  • Photoactive Layer Preparation: The ternary blend (e.g., PTB7-Th:BIT-4F-T:IEICO-4F) is typically dissolved in a solvent like chlorobenzene and then spin-coated onto the substrate [1].
  • Performance Characterization: Current density-voltage (J-V) measurements under simulated sunlight are used to determine PCE, VOC, JSC, and FF [1] [2].
  • Morphological Studies: Techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are used to understand how the third component influences the blend's crystallinity and molecular packing, which directly impacts charge transport and recombination [2].

Research Implications and Future Directions

The data clearly shows that formulating ternary blends is a powerful strategy to surpass the performance limits of binary systems. The role of IEICO-4F often goes beyond simply adding more absorption; it can be a morphology modifier that optimizes the blend's structure.

Future research directions include:

  • Material Optimization: Designing new acceptors with tailored energy levels and side chains to better integrate with host materials [2].
  • Mechanistic Studies: Further unraveling the intricate interplay between energy transfer (like SRET) and charge transfer processes to guide material selection [3].
  • Application Expansion: Using these high-performance, NIR-absorbing ternary blends in specialized applications like semitransparent solar cells for greenhouses or panchromatic photodetectors [1].

References

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Dates

Last modified: 04-14-2024

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